molecular formula C18H37NO8 B3121930 NH2-PEG6-C1-Boc

NH2-PEG6-C1-Boc

Número de catálogo: B3121930
Peso molecular: 395.5 g/mol
Clave InChI: UKWWZGJYUFLISW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

NH2-PEG6-C1-Boc is a useful research compound. Its molecular formula is C18H37NO8 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO8/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h4-16,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWWZGJYUFLISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Structure and Applications of NH2-PEG6-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of the bifunctional linker NH2-PEG6-C1-Boc. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Structure of this compound

This compound is a hetero-bifunctional linker molecule characterized by three key components: a free primary amine (NH2), a hexaethylene glycol (PEG6) spacer, and a tert-Butyloxycarbonyl (Boc) protected carboxyl group, separated from the PEG chain by a single methylene (-CH2-) spacer (C1).

The structural formula can be represented as H2N-(CH2CH2O)6-CH2-COOtBu. The primary amine group provides a reactive handle for conjugation to various functional groups, such as carboxylic acids or activated esters. The hydrophilic PEG6 chain enhances solubility and can reduce the immunogenicity of the conjugated molecule. The Boc-protected carboxyl group offers a latent reactive site that can be deprotected under acidic conditions to reveal a carboxylic acid, enabling further conjugation. This orthogonal reactivity makes it a versatile tool in multi-step synthetic strategies.

PropertyValue
Molecular Formula C18H37NO8
Molecular Weight 409.5 g/mol
Appearance White solid
Solubility Soluble in water and most organic solvents
Purity Typically >95%

Chemical Structure Diagram

The following diagram illustrates the molecular structure of this compound.

Caption: 2D structure of this compound.

Applications in Research and Drug Development

This compound is a versatile building block in several advanced applications:

  • PROTACs Synthesis: As a PROTAC linker, it connects a target protein-binding ligand and an E3 ligase-binding ligand. The defined length and hydrophilicity of the PEG chain are critical for optimizing the ternary complex formation and subsequent target protein degradation.

  • Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach cytotoxic drugs to antibodies. The PEG spacer can improve the pharmacokinetic profile of the ADC.

  • Bioconjugation: The terminal amine allows for the covalent attachment of this linker to proteins, peptides, or other biomolecules, introducing a protected carboxyl group for further functionalization.

  • Surface Modification: It can be used to modify the surface of nanoparticles or other materials to enhance their biocompatibility and provide sites for further ligand attachment.

Experimental Protocol: Synthesis of a PROTAC using this compound

This section provides a representative protocol for the use of this compound in the synthesis of a PROTAC. This is a generalized procedure and may require optimization for specific target and E3 ligase ligands.

Objective: To conjugate a target protein-binding ligand (Ligand-COOH) and an E3 ligase-binding ligand (Ligand-NH2) using the this compound linker.

Workflow Diagram:

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amide Coupling A Ligand-COOH C HATU, DIPEA, DMF A->C B This compound B->C D Intermediate 1 (Ligand-PEG6-C1-Boc) C->D E Intermediate 1 F TFA, DCM E->F G Intermediate 2 (Ligand-PEG6-C1-COOH) F->G H Intermediate 2 J HATU, DIPEA, DMF H->J I E3 Ligase Ligand-NH2 I->J K Final PROTAC J->K

A Technical Guide to NH2-PEG6-C1-Boc: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of NH2-PEG6-C1-Boc, a key heterobifunctional linker in modern therapeutic development. This polyethylene glycol (PEG)-based molecule is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), offering a versatile platform for connecting targeting moieties to functional payloads.

Core Chemical Properties and Identification

This compound is a monodisperse PEG compound featuring a terminal primary amine (NH2) and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. The six-unit PEG chain enhances aqueous solubility and provides a flexible spacer, which is often critical for optimizing the biological activity of the final conjugate.

The systematic IUPAC name for this compound is tert-butyl 2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate .

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitation(s)
IUPAC Name tert-butyl 2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate[1]
Synonym H2N-PEG6-CH2COOtBu[2]
CAS Number 297162-50-6[2]
Molecular Formula C₁₈H₃₇NO₈[2]
Molecular Weight 395.49 g/mol [2]
Predicted Density ~1.065 g/cm³[2]
Purity Typically ≥95%[3]
Physical Form Liquid or semi-solid at room temperature[3][4]
Solubility Soluble in water, DMSO, DMF, CH₂Cl₂, Chloroform. Less soluble in alcohols.[5]
Storage (Pure Form) -20°C for up to 3 years[2][6]
Storage (In Solvent) -80°C for up to 1 year[2][6]

Application in PROTAC Synthesis

The primary application of this compound is in the modular synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker's role is crucial as its length and composition influence the formation and stability of the key ternary complex (POI-PROTAC-E3 Ligase). The PEG nature of this linker often improves the solubility and cell permeability of the resulting PROTAC.

PROTAC Mechanism of Action

The diagram below illustrates the catalytic mechanism by which a PROTAC induces targeted protein degradation.

PROTAC_Mechanism cluster_cell Cell Cytoplasm PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligand Ternary->PROTAC Released & Reused Ub_POI Ubiquitinated POI Ternary->Ub_POI Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary Recruited Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The bifunctional nature of this compound allows for a sequential and controlled approach to PROTAC synthesis. Typically, one ligand is coupled to the free amine, followed by deprotection of the Boc group and subsequent coupling of the second ligand.

General Workflow for PROTAC Synthesis

The following diagram outlines the high-level experimental workflow for constructing a PROTAC using this compound.

PROTAC_Synthesis_Workflow start Start Materials: - this compound - Ligand 1 (e.g., POI binder with -COOH) - Ligand 2 (e.g., E3 binder with -NH2) step1 Step 1: First Amide Coupling Couple Ligand 1 to the NH2 terminus of the linker. (e.g., using HATU, DIPEA in DMF) start->step1 intermediate1 Intermediate 1: Ligand1-NH-PEG6-C1-Boc step1->intermediate1 step2 Step 2: Boc Deprotection Remove Boc group to expose the carboxylic acid. (e.g., using TFA in DCM) intermediate1->step2 intermediate2 Intermediate 2: Ligand1-NH-PEG6-C1-OH step2->intermediate2 step3 Step 3: Second Amide Coupling Couple Ligand 2 to the newly exposed -COOH terminus. (e.g., using HATU, DIPEA in DMF) intermediate2->step3 final_protac Final PROTAC Molecule: Ligand1-Linker-Ligand2 step3->final_protac purify Purification (e.g., Preparative HPLC) final_protac->purify

Caption: General workflow for solution-phase PROTAC synthesis.

Protocol 1: Amide Coupling to the NH2- Terminus

This protocol describes the coupling of a molecule containing a carboxylic acid (e.g., a POI ligand) to the primary amine of this compound.

Materials:

  • This compound

  • Carboxylic acid-containing ligand (1.0 eq)

  • HATU (1.1 eq) or HBTU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing ligand and this compound (1.2 eq) in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU or HBTU to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting product (Ligand1-NH-PEG6-C1-Boc) by column chromatography.

Protocol 2: Boc Group Deprotection

This protocol details the removal of the Boc protecting group to expose the terminal carboxylic acid for the second coupling step.

Materials:

  • Boc-protected intermediate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • (Optional) Scavenger such as Triisopropylsilane (TIS) if other acid-sensitive groups are present.

Procedure:

  • Dissolve the Boc-protected intermediate in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the flask to a final concentration of 20-50% (v/v). If using, add TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by LC-MS or TLC. The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Co-evaporate the residue with toluene (2-3 times) to help remove residual TFA.

  • The resulting TFA salt of the deprotected acid can often be used directly in the next coupling step after drying under high vacuum. Alternatively, it can be neutralized and purified if necessary.[3]

The second amide coupling reaction can then be performed using a procedure similar to Protocol 1, reacting the newly exposed carboxylic acid with an amine-containing E3 ligase ligand.

References

An In-depth Technical Guide on the Role of PEG Linkers in PROTACs, Featuring NH2-PEG6-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[2][3] A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to induce the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[5][6]

This guide focuses on the mechanism of action of polyethylene glycol (PEG)-based linkers, exemplified by the common building block NH2-PEG6-C1-Boc . This molecule is a bifunctional linker used in the synthesis of PROTACs.[7][8] We will explore how the distinct properties of PEG linkers, such as length and flexibility, govern the formation of the ternary complex, ultimately dictating the efficiency of protein degradation.

The Core Mechanism: PROTAC Action and the Ubiquitin-Proteasome System

PROTACs function as molecular matchmakers, bringing a target protein into close proximity with an E3 ubiquitin ligase.[1] This induced proximity kickstarts the ubiquitination cascade, a fundamental process in cellular protein homeostasis.[1][4]

The Ubiquitination Cascade:

  • Activation (E1): The ubiquitin-activating enzyme (E1) activates a small regulatory protein called ubiquitin in an ATP-dependent reaction.[4]

  • Conjugation (E2): The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2).[4]

  • Ligation (E3): An E3 ligase, recruited by the PROTAC, specifically recognizes both the target protein and the E2-ubiquitin complex. It then facilitates the transfer of ubiquitin from the E2 enzyme to one or more lysine residues on the surface of the target protein.[1]

  • Polyubiquitination: The sequential addition of multiple ubiquitin molecules forms a polyubiquitin chain.

  • Degradation: This polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex that degrades the tagged protein into small peptides.[1][9]

The PROTAC molecule itself is not degraded in this process and is released to mediate further degradation cycles, allowing it to act catalytically at substoichiometric concentrations.[4][10]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitin Transfer Ub Ubiquitin Ub->Ternary_Complex Recruited to complex E1_E2 E1 + E2 Enzymes E1_E2->Ub Activates Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

The Role of the Linker: More Than a Spacer

The linker's chemical structure, length, and flexibility are paramount to a PROTAC's success. It directly influences solubility, cell permeability, and, most importantly, the stability and geometry of the ternary complex.[5][6]

This compound as a Linker Building Block:

  • NH2 (Amine group): Provides a reactive site for conjugation to either the POI-binding ligand or the E3-binding ligand.

  • PEG6 (Six polyethylene glycol units): Forms the core of the linker. PEG chains are known for their hydrophilicity, which can improve the solubility of the often-hydrophobic PROTAC molecule.[6][10][11] Their flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex.[10][12]

  • C1 (One-carbon spacer): A small alkyl spacer.

  • Boc (tert-Butyloxycarbonyl group): A protecting group for a second amine, which is removed during synthesis to allow for the attachment of the other ligand.

The properties conferred by the PEG6 chain are central to the linker's function:

  • Ternary Complex Formation: The linker must be of an optimal length to bridge the POI and E3 ligase effectively.[5] A linker that is too short may cause steric clashes, preventing complex formation, while an excessively long linker can lead to an entropic penalty upon binding, reducing the stability of the complex.[5][10] The flexibility of the PEG6 linker acts as a "conformational shock absorber," allowing the two ligands to bind their respective proteins in a favorable orientation.[]

  • Physicochemical Properties: PEG linkers enhance the aqueous solubility of PROTACs, which is often a challenge.[14] This improved solubility can also affect cell permeability, a critical factor for oral absorption and overall bioavailability.[11]

Quantitative Analysis: The Impact of Linker Length

The optimization of linker length is a critical, empirical step in PROTAC design.[15] Studies have repeatedly shown that even minor changes in the number of PEG units can dramatically alter degradation efficiency, measured by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation level).[5][16]

Table 1: Comparative Degradation Data for PROTACs with Varying PEG Linker Lengths

PROTAC NameTarget ProteinE3 LigaseLinker Composition (Atoms)DC50Dmax (%)Reference
ERα Degrader Estrogen Receptor αVHL16-atom chainOptimum Activity>80%[17][18]
TBK1 Degrader TANK-binding kinase 1VHL< 12 atomsNo degradation-[16]
TBK1 Degrader TANK-binding kinase 1VHL21 atoms3 nM96%[16]
TBK1 Degrader TANK-binding kinase 1VHL29 atoms292 nM76%[16]
MZ1 BRD4VHL4-unit PEG~25 nM>90%[12]
ARV-825 BET proteinsCRBN3-unit PEG<1 nM>95%[12]
NC-1 BTKCRBNPEG-based2.2 nM97%[19]
IR-1 BTKCRBNPEG-based<10 nM~90%[19]

Note: The data is compiled from multiple sources to illustrate the principle of linker optimization. Direct comparison between different PROTAC systems should be made with caution.

These examples clearly demonstrate a "Goldilocks effect" where an optimal linker length exists for each specific POI-E3 ligase pair.[16][17] This optimization is crucial for achieving high potency and maximal degradation.

Experimental Protocols

Evaluating the efficacy of a PROTAC involves a series of biochemical and cellular assays.

This is the most common method to quantify the reduction in target protein levels.[12][20]

Methodology:

  • Cell Treatment: Plate cells (e.g., MCF-7 for ERα) at a suitable density. Treat with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]

  • SDS-PAGE and Transfer: Normalize protein amounts, denature in Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody specific for the target protein overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[16]

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control.[12][20]

Western_Blot_Workflow start Plate Cells treat Treat with PROTAC (Dose-Response) start->treat lyse Harvest & Lyse Cells treat->lyse quantify Quantify Protein (BCA) lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to Membrane sds->transfer block Block Membrane transfer->block ab_primary Primary Antibody Incubation (Target + Loading Control) block->ab_primary ab_secondary Secondary Antibody (HRP-conjugated) ab_primary->ab_secondary detect ECL Detection & Imaging ab_secondary->detect analyze Densitometry Analysis (Normalize to Loading Control) detect->analyze end Determine DC50 & Dmax analyze->end

References

An In-depth Technical Guide to NH2-PEG6-C1-Boc as a Non-Cleavable ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Non-Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[][2] A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload.[3] The linker's properties significantly influence the ADC's stability, pharmacokinetics, and mechanism of action.[4][]

Linkers are broadly categorized as either cleavable or non-cleavable.[6][7] Non-cleavable linkers are characterized by their high stability in systemic circulation, lacking a specific chemical motif designed for cleavage.[8][9] The release of the payload from an ADC with a non-cleavable linker is dependent on the complete proteolytic degradation of the antibody component within the lysosome of the target cancer cell after internalization.[6][10] This mechanism ensures that the cytotoxic drug is released primarily inside the target cell, which can lead to an improved therapeutic window and reduced off-target toxicity compared to some cleavable linkers.[6][9]

The NH2-PEG6-C1-Boc Linker: Structure and Function

The this compound linker is a bifunctional molecule designed for use in the synthesis of ADCs.[11][12] Its structure is composed of several key functional units, each contributing to its overall utility in ADC development.

  • NH2 (Amino Group): This functional group serves as a reactive handle for conjugation to the cytotoxic payload.

  • PEG6 (Polyethylene Glycol, 6 units): The hexa-polyethylene glycol spacer is a hydrophilic chain that imparts several beneficial properties to the ADC.[4][13] PEGylation can improve the solubility and stability of the ADC, particularly when hydrophobic payloads are used.[14][15][16] It can also reduce aggregation, potentially lower immunogenicity, and improve the pharmacokinetic profile by increasing the ADC's half-life in circulation.[4][17]

  • C1 (Carboxymethyl Group): Often referred to as a carboxymethyl (CM) group, this component provides the attachment point to the antibody. The "C1" in this context typically refers to a single methylene carbon (-CH2-) adjacent to a carbonyl group, forming a carboxymethyl functional group (-CH2-COOH).

  • Boc (tert-Butoxycarbonyl): The Boc group is a common protecting group for the primary amine (NH2). This protection prevents unwanted side reactions during the synthesis and conjugation process, ensuring that the linker is attached to the desired molecules in a controlled manner. It is typically removed under acidic conditions to reveal the reactive amine for subsequent conjugation steps.

The use of a PEG-based linker like this compound is a strategic choice to enhance the overall properties of the resulting ADC.[16]

Mechanism of Action of ADCs with Non-Cleavable PEGylated Linkers

The therapeutic effect of an ADC utilizing a non-cleavable linker such as this compound is a multi-step process that relies on the biology of the target cell.[10]

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the non-cleavable linker provides high stability, minimizing premature drug release.[6][18] The monoclonal antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of cancer cells.[19]

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.[10][19]

  • Lysosomal Trafficking: The internalized vesicle containing the ADC fuses with a lysosome.

  • Antibody Degradation and Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is completely degraded by proteases.[6][7] This degradation releases the cytotoxic payload, which is still attached to the linker and a single amino acid residue (e.g., lysine) from the antibody.[6]

  • Cytotoxic Effect: The released payload-linker-amino acid complex can then exert its cytotoxic effect, leading to apoptosis of the cancer cell.[20]

It is important to note that because the payload remains attached to a charged amino acid, its ability to diffuse across the cell membrane and kill neighboring antigen-negative cells (the "bystander effect") is limited compared to some cleavable linkers that release a more membrane-permeable drug.[10][21]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of ADCs with non-cleavable and PEGylated linkers.

Table 1: Pharmacokinetic Properties of PEGylated ADCs

ADC Configuration Animal Model Half-life (t1/2) Clearance Rate Key Finding
ADC with PEG8 linker Sprague-Dawley Rats Not specified Lowered Clearance rates increased for ADCs with PEGs smaller than PEG8.[17]

| Amide-linked ADC with pendant 12-unit PEG chains | Mice | Not specified | Slower | Slower clearance rates compared to linear PEG configurations.[15][16] |

Table 2: In Vitro Cytotoxicity of Non-Cleavable ADCs

ADC Configuration Cell Line Target Antigen Payload IC50
C16 Site A-PEG6-C2-MMAD BxPC3 M1S1 MMAD ~10 ng/mL
C16 Site I-PEG6-C2-MMAD BxPC3 M1S1 MMAD ~30 ng/mL
C16 Site A-PEG6-C2-Aur3377 BxPC3 M1S1 Aur3377 ~100 ng/mL

Data derived from comparative studies of non-cleavable ADCs.[22]

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of ADCs. Below are outlines of key experimental protocols.

ADC Conjugation and Characterization

Objective: To covalently link the payload to the antibody using the this compound linker and characterize the resulting ADC.

Methodology:

  • Linker-Payload Synthesis:

    • The carboxylic acid end of the this compound linker is activated (e.g., using N-hydroxysuccinimide (NHS) to form an NHS ester).

    • The activated linker is then reacted with the cytotoxic payload, which has a compatible functional group (e.g., an amine), to form the linker-payload conjugate.

    • The Boc protecting group on the linker is removed under acidic conditions to expose the terminal amine.

  • Antibody Modification (if necessary):

    • For lysine conjugation, the antibody may be used directly.

    • For cysteine conjugation, interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Conjugation:

    • The linker-payload construct (with a reactive group for the antibody, such as a maleimide for cysteine conjugation or an activated ester for lysine conjugation) is incubated with the modified or unmodified antibody under controlled pH, temperature, and time.

  • Purification and Characterization:

    • The resulting ADC is purified from unconjugated linkers, payloads, and antibodies using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[23][24]

    • The Drug-to-Antibody Ratio (DAR), a critical quality attribute, is determined using methods such as UV/Vis spectroscopy, HIC, or mass spectrometry (MS).[24]

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Culture: Target antigen-expressing cancer cells are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • Incubation: The cells are incubated for a period that allows for ADC internalization and induction of cell death (typically 72-120 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against ADC concentration.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Animal Model: An appropriate animal model, such as a xenograft model where human cancer cells are implanted into immunodeficient mice, is established.[25]

  • Dosing: Once tumors reach a specified size, the animals are randomized into groups and treated with the ADC, a vehicle control, and other control antibodies or ADCs via an appropriate route of administration (e.g., intravenous).[25]

  • Monitoring: Tumor volume and body weight are measured regularly. Animal health is monitored throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated to assess the efficacy of the ADC.[22]

Visualizations

Logical Relationship Diagram

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker Non-Cleavable Linker (this compound) Antibody->Linker Conjugation Site (e.g., Lysine) Payload Cytotoxic Payload Linker->Payload Stable Bond

Caption: Structure of an ADC with a non-cleavable this compound linker.

Signaling Pathway Diagram

ADC_MOA cluster_Extracellular Extracellular Space cluster_Cell Target Cancer Cell ADC ADC in Circulation Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Endosome Endosome Internalization->Endosome 2. Trafficking Lysosome Lysosome Endosome->Lysosome 3. Fusion Degradation Antibody Degradation Lysosome->Degradation 4. Proteolysis Payload_Release Released Payload- Linker-Amino Acid Degradation->Payload_Release 5. Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 6. Cytotoxicity

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Experimental Workflow Diagram

ADC_Workflow cluster_Dev ADC Development & Conjugation cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation A1 Linker-Payload Synthesis A3 Conjugation A1->A3 A2 Antibody Preparation A2->A3 A4 Purification (HIC/SEC) A3->A4 A5 Characterization (DAR) A4->A5 B1 Cytotoxicity Assay A5->B1 Test Article C2 ADC Administration A5->C2 Test Article B2 IC50 Determination B1->B2 C1 Xenograft Model Establishment C1->C2 C3 Tumor Growth Monitoring C2->C3 C4 Efficacy Analysis C3->C4

Caption: General experimental workflow for ADC development and evaluation.

References

The Guardian of Reactivity: An In-depth Technical Guide to Boc Protection on NH2-PEG6-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug development, precision and control are paramount. The ability to selectively modify molecules, ensuring that reactions occur only at the desired sites, is fundamental to the synthesis of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] At the heart of this control lies the use of protecting groups, temporary modifications that shield a reactive functional group from unwanted side reactions. This guide delves into the core principles and practical applications of one such vital tool: the tert-butyloxycarbonyl (Boc) protecting group, specifically as it is employed in the heterobifunctional linker, NH2-PEG6-C1-Boc.

This versatile linker features a primary amine (NH2) at one end and a Boc-protected functional group at the other, separated by a hydrophilic hexaethylene glycol (PEG6) spacer. The primary amine provides a reactive handle for conjugation to various molecules, while the Boc group ensures that the other terminus remains inert until its strategic removal is desired.[3] The PEG spacer enhances solubility and can influence the pharmacokinetic properties of the final conjugate.[4]

Core Concepts: The Chemistry of Boc Protection and Deprotection

The Boc group is a widely used protecting group for amines due to its stability in a broad range of chemical conditions, including basic and nucleophilic environments, yet it can be readily removed under specific acidic conditions.[5] This orthogonality is crucial in multi-step synthetic strategies.

Boc Protection: The introduction of the Boc group onto an amine is typically achieved by reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)2O). The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[5] This process is often facilitated by a base. The byproducts of this reaction are tert-butanol and carbon dioxide.

Boc Deprotection: The removal, or deprotection, of the Boc group is an acid-catalyzed process. Strong acids such as trifluoroacetic acid (TFA) are commonly employed to cleave the carbamate bond. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which then typically forms isobutene. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.

Technical Data Summary: this compound

Quantitative data for the this compound linker is summarized in the table below. This information is crucial for accurate experimental design, including molar calculations and determining appropriate storage conditions to maintain the integrity of the reagent.

PropertyValueReference(s)
Molecular Formula C18H37NO8[5]
Molecular Weight 409.51 g/mol (Note: some suppliers may list slightly different values based on the exact structure)[2]
Purity Typically ≥95% or ≥98%[5]
Appearance Varies (can be a solid or liquid)
Storage Conditions Store at -20°C, keep dry and avoid sunlight[5]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental manipulations of this compound: conjugation of the free amine and deprotection of the Boc group.

Protocol 1: Conjugation of the Primary Amine to a Carboxylic Acid-Containing Molecule via EDC/NHS Chemistry

This protocol describes the coupling of the free amine of this compound to a molecule of interest (e.g., a small molecule drug, a peptide) that possesses a carboxylic acid group. The reaction proceeds through the activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.

Materials:

  • This compound

  • Carboxylic acid-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

  • Reaction buffer (e.g., 0.1 M MES, pH 4.7-6.0 for activation; Phosphate-buffered saline (PBS), pH 7.2-8.0 for conjugation)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a fresh solution of your carboxylic acid-containing molecule in the chosen anhydrous solvent or activation buffer.

    • Prepare fresh solutions of EDC and NHS in the activation buffer immediately prior to use.

  • Activation of the Carboxylic Acid:

    • To the solution of the carboxylic acid-containing molecule, add 1.5-2.0 molar equivalents of EDC and 1.5-2.0 molar equivalents of NHS.

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS ester.

  • Conjugation Reaction:

    • Dissolve this compound (1.0-1.2 molar equivalents) in the conjugation buffer.

    • Add the solution of this compound to the activated NHS ester solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

    • Allow the reaction to proceed for 2-12 hours at room temperature or overnight at 4°C with gentle stirring.

  • Reaction Monitoring and Quenching:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, quench any unreacted NHS esters by adding a quenching solution and stirring for 15-30 minutes.

  • Purification:

    • Purify the resulting Boc-protected conjugate using an appropriate chromatographic technique, such as flash column chromatography or preparative HPLC.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to reveal the terminal functional group for subsequent reactions.

Materials:

  • Boc-protected PEG conjugate (from Protocol 1)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavengers (optional, e.g., triisopropylsilane (TIS) if acid-sensitive groups are present)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected PEG conjugate in anhydrous DCM to a concentration of approximately 0.1-0.2 M.

    • Cool the solution to 0°C in an ice bath.

  • Deprotection Reaction:

    • Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). A common starting point is 50% TFA in DCM.

    • If necessary, add scavengers such as TIS (2.5-5% v/v) to prevent side reactions with sensitive functional groups.

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Reaction Monitoring:

    • Monitor the reaction for the disappearance of the starting material, typically within 1-2 hours, using TLC or LC-MS. The deprotected, more polar product should have a lower Rf value on TLC.

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • The resulting deprotected conjugate can be further purified if necessary, often by precipitation or HPLC.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical structures and workflows discussed in this guide.

Boc_Protection_Mechanism Boc Protection of an Amine cluster_reactants Reactants cluster_product Product Amine R-NH₂ Boc_Amine R-NH-Boc Amine->Boc_Amine Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Boc_Amine

Boc Protection Mechanism

Boc_Deprotection_Mechanism Boc Deprotection Mechanism cluster_start Boc-Protected Amine cluster_reagent Reagent cluster_intermediate Intermediate cluster_products Products Boc_Amine R-NH-Boc Carbamic_Acid [R-NH-COOH] Boc_Amine->Carbamic_Acid Acidolysis Acid H⁺ (e.g., TFA) Acid->Carbamic_Acid Deprotected_Amine R-NH₂ Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutene Isobutene Carbamic_Acid->Isobutene

Boc Deprotection Mechanism

Experimental_Workflow Experimental Workflow for this compound Start Start with This compound Conjugation Conjugation of NH2 group (e.g., with R-COOH via EDC/NHS) Start->Conjugation Purification1 Purification of Boc-Protected Conjugate Conjugation->Purification1 Isolate intermediate Deprotection Boc Deprotection (TFA in DCM) Purification1->Deprotection Purification2 Final Purification of Deprotected Conjugate Deprotection->Purification2 Isolate final product FinalProduct Final Conjugate for Downstream Applications Purification2->FinalProduct

Experimental Workflow

References

Navigating the Properties of a Key PROTAC Linker: A Technical Guide to the Solubility and Stability of NH2-PEG6-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of bifunctional linkers is paramount for the successful design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide focuses on NH2-PEG6-C1-Boc, a commonly utilized polyethylene glycol (PEG)-based linker, providing a comprehensive overview of its solubility and stability characteristics. This guide synthesizes available data, offers predictive insights based on structurally related molecules, and furnishes detailed experimental protocols for in-house characterization.

This compound, with the chemical structure tert-butyl 2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate, incorporates a six-unit PEG chain to enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The terminal primary amine allows for conjugation to a target protein ligand, while the Boc-protected carboxylic acid provides a handle for attachment to an E3 ligase ligand following deprotection.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, reaction setup, and ultimately, the developability of the final PROTAC. While specific quantitative solubility data for this exact molecule is not extensively published, a strong predictive assessment can be made based on its structural components and data from analogous compounds. The hydrophilic nature of the hexaethylene glycol chain is the primary determinant of its solubility profile.

Qualitative Solubility: The presence of the PEG chain imparts significant hydrophilicity, suggesting good solubility in a range of polar solvents. It is anticipated to be readily soluble in water and polar organic solvents.

Predicted Quantitative Solubility: Based on data for structurally similar short-chain amino-PEG-Boc compounds, the following table provides an estimated solubility profile. It is important to note that these are predictive values and should be experimentally verified for specific applications.

SolventSolvent ClassPredicted Solubility
WaterProticHigh
MethanolProticHigh
EthanolProticHigh
IsopropanolProticModerate
Dichloromethane (DCM)ChlorinatedHigh
ChloroformChlorinatedHigh
Tetrahydrofuran (THF)EtherHigh
Acetonitrile (ACN)Polar AproticHigh
Dimethylformamide (DMF)Polar AproticHigh
Dimethyl sulfoxide (DMSO)Polar AproticHigh

Stability Characteristics

The stability of this compound is governed by two primary functionalities: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the ester linkage. Understanding the conditions under which these groups are susceptible to cleavage is essential for storage, handling, and synthetic transformations.

pH Stability:

  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. The rate of deprotection is dependent on the acid concentration, with studies on similar molecules showing a second-order dependence on the concentration of strong acids like HCl.[1][2][3][4] Even mild acids can cause gradual deprotection over time. Therefore, prolonged exposure to acidic environments should be avoided if the Boc group needs to remain intact.

  • Neutral Conditions: The molecule is expected to be relatively stable at neutral pH.

  • Basic Conditions: The ester linkage is susceptible to hydrolysis under basic conditions. The rate of hydrolysis will increase with increasing pH.

Thermal Stability:

The PEG backbone of the linker is generally considered thermally stable at typical laboratory temperatures. However, prolonged exposure to elevated temperatures, especially in the presence of oxygen, can lead to degradation. For long-term storage, it is recommended to keep the compound in a cool and dry environment. Supplier recommendations for storage of the solid material are typically at -20°C for up to three years. In solvent, storage at -80°C for up to one year is advised to minimize degradation.

Experimental Protocols

To facilitate the precise characterization of this compound in a laboratory setting, the following detailed experimental protocols are provided.

Protocol 1: Determination of Kinetic Solubility by HPLC-UV

This protocol outlines a high-throughput method to determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (polypropylene)

  • Plate shaker

  • Filtration plate (e.g., Millipore MultiScreen®)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve this compound in DMSO to prepare a 10 mM stock solution.

  • Prepare standard solutions: Perform serial dilutions of the stock solution in DMSO to create a series of standard solutions of known concentrations.

  • Sample preparation: Add a small volume (e.g., 2 µL) of the 10 mM stock solution to the wells of a 96-well plate.

  • Add aqueous buffer: Add PBS (pH 7.4) to each well to achieve the desired final compound concentration (typically in the range of 1-200 µM) and a final DMSO concentration of ≤1%.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Filtration: Transfer the solutions to a filtration plate and filter to remove any precipitated compound.

  • Analysis: Analyze the filtrate by HPLC-UV. Quantify the concentration of the dissolved compound by comparing the peak area to a standard curve generated from the DMSO standard solutions.

G Workflow for Kinetic Solubility Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock Solution in DMSO standards Create DMSO Standard Curve Dilutions stock->standards dispense Dispense Stock to 96-well Plate stock->dispense add_buffer Add PBS (pH 7.4) dispense->add_buffer equilibrate Shake for 2 hours at RT add_buffer->equilibrate filter Filter to Remove Precipitate equilibrate->filter hplc Analyze Filtrate by HPLC-UV filter->hplc quantify Quantify against Standard Curve hplc->quantify

Caption: Workflow for Kinetic Solubility Assay.

Protocol 2: Stability Assessment by Stability-Indicating HPLC Method

This protocol describes a method to assess the stability of this compound under various stress conditions (e.g., acidic, basic, and thermal).

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare stock solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 40°C).

    • Neutral Hydrolysis: Mix the stock solution with HPLC-grade water and incubate at a controlled temperature (e.g., 40°C).

    • Thermal Stress (Solid): Store the solid compound at an elevated temperature (e.g., 60°C).

    • Thermal Stress (Solution): Incubate the stock solution at an elevated temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). For solid thermal stress, dissolve a portion of the stressed solid in the initial solvent at each time point.

  • Neutralization: Neutralize the acidic and basic samples before HPLC analysis.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. A typical method would involve a gradient elution on a C18 column with a mobile phase consisting of water with 0.1% formic acid and acetonitrile.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products over time.

G Logical Flow for Stability Assessment cluster_stress Stress Conditions cluster_analysis Analysis at Time Points (t = 0, 2, 4, 8, 24h) start Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1 M HCl, 40°C) start->acid base Basic (0.1 M NaOH, 40°C) start->base neutral Neutral (Water, 40°C) start->neutral thermal Thermal (60°C) start->thermal sample Sample Aliquot acid->sample base->sample neutral->sample thermal->sample neutralize Neutralize (if needed) sample->neutralize hplc Analyze by HPLC neutralize->hplc data Monitor Degradation hplc->data

Caption: Logical Flow for Stability Assessment.

Conclusion

This compound is a valuable linker for PROTAC development, offering a balance of hydrophilicity and synthetic versatility. A thorough understanding of its solubility and stability is crucial for its effective implementation in drug discovery workflows. While predictive data provides a useful starting point, experimental verification using the detailed protocols provided in this guide is strongly recommended to ensure the robustness and reproducibility of synthetic procedures and the quality of the final PROTAC molecules.

References

NH2-PEG6-C1-Boc CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides core information on the chemical properties of NH2-PEG6-C1-Boc, a heterobifunctional PROTAC linker. This information is intended for researchers, scientists, and professionals in drug development who utilize such linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutic modalities.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are essential for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueReference(s)
CAS Number 297162-50-6[1][2]
Molecular Weight 395.49 g/mol [1]
Molecular Formula C₁₈H₃₇NO₈[1][2]
Appearance Liquid[1]
Color Colorless to light yellow[1]
Purity ≥98%[2]
SMILES O=C(OC(C)(C)C)COCCOCCOCCOCCOCCOCCN[1]

Structural Information

This compound, also systematically named H₂N-PEG₆-CH₂COOtBu, is a polyethylene glycol (PEG)-based linker.[2] It features a terminal amine (NH₂) group and a tert-butoxycarbonyl (Boc)-protected carboxyl group, separated by a hexaethylene glycol spacer. This structure allows for sequential or orthogonal conjugation strategies in the synthesis of complex molecules like PROTACs.

Application in PROTAC Synthesis

PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] Linkers like this compound are critical components that connect the target-binding ligand and the E3 ligase-binding ligand. The PEG component of this linker enhances solubility and can favorably impact the pharmacokinetic properties of the final PROTAC molecule.

The workflow for utilizing a heterobifunctional linker in PROTAC synthesis is a stepwise process. The diagram below illustrates the general logic of incorporating the this compound linker to connect two distinct ligands.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Synthesis Steps cluster_products Products LIG_T Target-binding Ligand (with reactive site) STEP1 Step 1: First Conjugation (e.g., Amide bond formation) LIG_T->STEP1 LIG_E3 E3 Ligase Ligand (with reactive site) STEP3 Step 3: Second Conjugation LIG_E3->STEP3 LINKER This compound Linker LINKER->STEP1 INTERMEDIATE Ligand-Linker Intermediate STEP1->INTERMEDIATE STEP2 Step 2: Boc Deprotection (Acidic conditions) STEP2->STEP3 PROTAC Final PROTAC Molecule STEP3->PROTAC INTERMEDIATE->STEP2

Caption: General workflow for PROTAC synthesis using a heterobifunctional linker.

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific ligands being conjugated. However, a generalized procedure for the utilization of this compound is outlined below.

1. Amide Coupling to a Carboxylic Acid-bearing Ligand:

  • Objective: To couple the free amine of this compound to a ligand containing a carboxylic acid.

  • Methodology:

    • Dissolve the carboxylic acid-containing ligand in a suitable aprotic solvent (e.g., DMF, DCM).

    • Add a coupling agent (e.g., HATU, HBTU) and an amine base (e.g., DIPEA, TEA).

    • Stir the mixture at room temperature for a short activation period (e.g., 15 minutes).

    • Add a solution of this compound (typically 1.0-1.2 equivalents) to the activated ligand solution.

    • Allow the reaction to proceed at room temperature until completion (monitored by LC-MS or TLC).

    • Upon completion, perform an aqueous workup and purify the resulting Boc-protected intermediate by flash chromatography or preparative HPLC.

2. Boc Group Deprotection:

  • Objective: To remove the Boc protecting group to reveal the terminal carboxylic acid.

  • Methodology:

    • Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., Dichloromethane).

    • Add an excess of a strong acid, typically Trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

    • Stir the reaction at room temperature for 1-2 hours or until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess acid under reduced pressure. The resulting amine-linker-ligand conjugate can then be used in a subsequent coupling step.

Note: These protocols are generalized and require optimization based on the specific chemical nature of the ligands involved. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

Storage and Handling

For long-term stability, this compound should be stored at -20°C in a sealed container, protected from moisture and light.[1] When dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month.[1]

References

Methodological & Application

Application Notes: Synthesis of a BRD4-Degrading PROTAC Using an NH2-PEG6-C1-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The linker's composition and length are critical for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability.[4]

This document provides a detailed protocol for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, including c-Myc.[5][6] The synthesis utilizes the bifunctional linker NH2-PEG6-C1-Boc, which connects the BRD4 ligand JQ1 to the Cereblon (CRBN) E3 ligase ligand, pomalidomide.

Principle of the Method

The synthesis is a two-step solution-phase process. First, the carboxylic acid of the Boc-protected PEG linker is coupled to the amine of the JQ1 derivative via an amide bond formation reaction. This is followed by the deprotection of the Boc group to expose a terminal amine. In the second step, this newly exposed amine is coupled to a pomalidomide derivative to yield the final PROTAC.

Signaling Pathway: BRD4 Degradation and Downregulation of c-Myc

BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-Myc.[7][8] The synthesized JQ1-based PROTAC functions by inducing the degradation of BRD4.[5] The PROTAC brings BRD4 into proximity with the CRBN E3 ubiquitin ligase, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[9][10] The degradation of BRD4 results in the downregulation of c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.[7][8]

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated BRD4 Degradation cluster_1 Downstream Effects PROTAC JQ1-PEG6-Pomalidomide PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMyc_Gene c-Myc Gene BRD4->cMyc_Gene + CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMyc_Gene Inhibition of Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Cycle_Arrest Cell Cycle Arrest cMyc_Protein->Cell_Cycle_Arrest - Apoptosis Apoptosis cMyc_Protein->Apoptosis -

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Protocols

Materials and Reagents
ReagentSupplierCat. No. (Example)
JQ1-amineMedChemExpressHY-13030A
This compoundBroadPharmBP-22689
Pomalidomide-acidMedChemExpressHY-10984A
HATUSigma-Aldrich445455
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich387649
Dichloromethane (DCM), anhydrousSigma-Aldrich270997
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich227056
Trifluoroacetic acid (TFA)Sigma-Aldrich302031
Triisopropylsilane (TIS)Sigma-Aldrich233781
Preparative HPLC systemVarious-
LC-MS systemVarious-
NMR spectrometerVarious-
Protocol 1: Synthesis of JQ1-PEG6-Boc Intermediate

This protocol describes the amide coupling of JQ1-amine with the Boc-protected PEG linker.

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature for pre-activation.

  • Coupling Reaction:

    • Add a solution of JQ1-amine (1.2 eq) in anhydrous DMF to the activated linker solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-PEG6-Boc intermediate.

Protocol 2: Boc Deprotection of JQ1-PEG6-Boc

This protocol outlines the removal of the Boc protecting group to yield the free amine.[11]

  • Deprotection Reaction:

    • Dissolve the JQ1-PEG6-Boc intermediate in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA to a final concentration of 20-50% (v/v). Add TIS (2.5-5% v/v) as a scavenger.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-2 hours).

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

Protocol 3: Synthesis of the Final PROTAC (JQ1-PEG6-Pomalidomide)

This protocol describes the final amide coupling step to generate the PROTAC.

  • Reaction Setup:

    • Dissolve Pomalidomide-acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Coupling Reaction:

    • Add the deprotected JQ1-PEG6-amine (TFA salt, 1.2 eq) to the activated Pomalidomide-acid solution.

    • Stir the reaction mixture at room temperature overnight.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

  • Characterization:

    • Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.

Data Presentation

Table 1: Reagent Quantities for PROTAC Synthesis (Example Scale)
StepReagentMolar Eq.Molarity (mmol)Mass (mg)
Step 1 This compound1.00.142.5
HATU1.10.1141.8
DIPEA3.00.338.8
JQ1-amine1.20.1254.9
Step 2 JQ1-PEG6-Boc1.0--
TFAexcess--
DCM---
Step 3 Pomalidomide-acid1.00.128.7
HATU1.10.1141.8
DIPEA3.00.338.8
JQ1-PEG6-amine (TFA salt)1.20.12-
Table 2: Typical Reaction Parameters and Expected Outcomes
ParameterStep 1: JQ1-PEG6-BocStep 2: Boc DeprotectionStep 3: Final PROTAC
Solvent DMFDCMDMF
Temperature Room Temperature0 °C to Room TemperatureRoom Temperature
Reaction Time 4-6 hours1-2 hours12-16 hours
Typical Yield 60-80%>90% (crude)30-50% (after HPLC)
Purity (final) -->95%

Experimental Workflow

PROTAC_Synthesis_Workflow start Start step1 Step 1: Amide Coupling (JQ1-amine + Boc-PEG-linker) start->step1 step1_purify Purification (Flash Chromatography) step1->step1_purify step2 Step 2: Boc Deprotection (TFA/DCM) step1_purify->step2 step3 Step 3: Amide Coupling (JQ1-PEG-amine + Pomalidomide-acid) step2->step3 step3_purify Purification (Preparative HPLC) step3->step3_purify characterization Characterization (LC-MS, NMR) step3_purify->characterization end Final PROTAC characterization->end

Caption: Workflow for the synthesis of a JQ1-based PROTAC.

References

Application Notes and Protocols: Conjugation of NH2-PEG6-C1-Boc to a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug delivery and bioconjugation. It enhances the therapeutic properties of molecules by improving their pharmacokinetic and pharmacodynamic profiles. Benefits of PEGylation include increased hydrodynamic size, leading to longer circulatory half-life, reduced immunogenicity, and enhanced stability. The NH2-PEG6-C1-Boc linker is a versatile, discrete PEG (dPEG®) reagent featuring a terminal primary amine and a Boc-protected carboxylic acid. This bifunctional nature allows for the controlled and sequential synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1]

This document provides detailed application notes and protocols for the conjugation of the primary amine of this compound to various functional groups commonly found on ligands, including carboxylic acids, aldehydes, ketones, and N-hydroxysuccinimide (NHS) esters.

Chemical Structure and Properties of this compound

  • Structure: H₂N-(CH₂CH₂O)₆-CH₂-COOtBu

  • Molecular Formula: C₁₈H₃₇NO₈

  • Description: A PEG-based PROTAC linker with a primary amine on one end and a tert-butyl ester protected carboxylic acid on the other.[2]

Conjugation Strategies

The primary amine of this compound can be conjugated to a ligand through several reliable and efficient chemical reactions. The choice of strategy depends on the available functional groups on the target ligand.

Conjugation to a Ligand with a Carboxylic Acid Group via EDC/NHS Chemistry

This is a widely used method for forming a stable amide bond between the amine of the PEG linker and a carboxyl group on the ligand. The reaction proceeds in two steps: activation of the carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) to form a more stable NHS ester, followed by the reaction of the NHS ester with the amine.

EDC_NHS_Conjugation Ligand_COOH Ligand-COOH EDC_NHS EDC, NHS pH 4.5-6.0 Ligand_COOH->EDC_NHS Activated_Ligand Ligand-CO-NHS (NHS Ester) EDC_NHS->Activated_Ligand Conjugate Ligand-CO-NH-PEG6-C1-Boc Activated_Ligand->Conjugate PEG_NH2 H₂N-PEG6-C1-Boc PEG_NH2->Conjugate pH 7.0-8.5 NHS_byproduct NHS Conjugate->NHS_byproduct Byproduct

EDC/NHS conjugation workflow.

Experimental Protocol:

Materials:

  • Ligand with a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., HPLC, Size Exclusion Chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the carboxylated ligand in Activation Buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used.

    • Dissolve the this compound in Coupling Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Activation of Carboxylic Acid:

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS to the ligand solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Add the activated ligand solution to the this compound solution. A 1.5 to 10-fold molar excess of the activated linker to the amine is a good starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using reverse-phase HPLC or size exclusion chromatography to remove excess reagents and byproducts.

Data Presentation:

ParameterTypical RangeReported Value (Example)
Molar Ratio (Ligand:EDC:NHS)1:1.5:1.2 to 1:5:21:2:1.5
Molar Ratio (Activated Ligand:PEG-NH2)1.5:1 to 10:13:1
Reaction Time (hours)2 - 124
pH (Activation)4.5 - 6.05.5
pH (Conjugation)7.0 - 8.57.4
Typical Yield 50 - 90% ~75%
Conjugation to a Ligand with an Aldehyde or Ketone Group via Reductive Amination

This method involves the formation of a Schiff base between the amine of the PEG linker and the carbonyl group of the ligand, which is then reduced to a stable secondary amine by a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Reductive_Amination Ligand_CHO Ligand-CHO (Aldehyde/Ketone) Schiff_Base Ligand-CH=N-PEG6-C1-Boc (Schiff Base) Ligand_CHO->Schiff_Base PEG_NH2 H₂N-PEG6-C1-Boc PEG_NH2->Schiff_Base Reducing_Agent NaBH₃CN pH 6.0-7.0 Schiff_Base->Reducing_Agent Conjugate Ligand-CH₂-NH-PEG6-C1-Boc Reducing_Agent->Conjugate

Reductive amination workflow.

Experimental Protocol:

Materials:

  • Ligand with an aldehyde or ketone group

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Reaction Buffer: 0.1 M HEPES or PBS, pH 6.0-7.0

  • Anhydrous Methanol or DMF

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction Setup:

    • Dissolve the aldehyde- or ketone-containing ligand and a 1.5 to 5-fold molar excess of this compound in the reaction buffer. A small amount of methanol or DMF can be added to aid solubility.

  • Reduction:

    • Add a 5 to 10-fold molar excess of NaBH₃CN to the reaction mixture.

    • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Purification:

    • Purify the conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

Data Presentation:

ParameterTypical RangeReported Value (Example)
Molar Ratio (Ligand:PEG-NH2)1:1.5 to 1:51:2
Molar Ratio (Ligand:Reducing Agent)1:5 to 1:101:8
Reaction Time (hours)2 - 2412
pH6.0 - 7.06.5
Typical Yield 40 - 80% ~65%
Conjugation to a Ligand with an NHS Ester Group

This is a straightforward and efficient method where the amine of the PEG linker directly reacts with a pre-activated NHS ester on the ligand to form a stable amide bond.

NHS_Ester_Coupling Ligand_NHS Ligand-CO-NHS Conjugate Ligand-CO-NH-PEG6-C1-Boc Ligand_NHS->Conjugate PEG_NH2 H₂N-PEG6-C1-Boc PEG_NH2->Conjugate pH 7.2-8.5 NHS_byproduct NHS Conjugate->NHS_byproduct Byproduct

NHS ester coupling workflow.

Experimental Protocol:

Materials:

  • Ligand with an NHS ester group

  • This compound

  • Reaction Buffer: 0.1 M PBS or bicarbonate buffer, pH 7.2-8.5

  • Anhydrous DMF or DMSO

  • Purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the NHS ester-activated ligand in anhydrous DMF or DMSO immediately before use, as NHS esters are moisture-sensitive.

    • Dissolve this compound in the reaction buffer.

  • Conjugation:

    • Add the NHS ester solution to the this compound solution. A 1.1 to 2-fold molar excess of the amine is typically used.

    • Incubate the reaction for 1-4 hours at room temperature. Monitor the reaction by LC-MS or TLC.

  • Purification:

    • Purify the conjugate by reverse-phase HPLC.

Data Presentation:

ParameterTypical RangeReported Value (Example)
Molar Ratio (Ligand-NHS:PEG-NH2)1:1.1 to 1:21:1.5
Reaction Time (hours)1 - 42
pH7.2 - 8.58.0
Typical Yield >90% ~95%

Post-Conjugation Boc Deprotection

If the experimental design requires the deprotection of the Boc group to reveal a carboxylic acid for further modification, the following protocol can be used.

Boc_Deprotection PEG_Conjugate_Boc Ligand-CO-NH-PEG6-C1-Boc TFA TFA/DCM PEG_Conjugate_Boc->TFA Deprotected_Conjugate Ligand-CO-NH-PEG6-C1-COOH TFA->Deprotected_Conjugate

Boc deprotection workflow.

Experimental Protocol:

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Saturated sodium bicarbonate solution (optional)

  • Anhydrous sodium sulfate (optional)

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in anhydrous DCM.

    • Add TFA to a final concentration of 20-50% (v/v).

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Co-evaporate with toluene (3x) to remove residual TFA.[3]

    • The resulting TFA salt of the deprotected acid can often be used directly in the next step.

  • Neutralization (Optional):

    • To obtain the free carboxylic acid, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[3]

Data Presentation:

ParameterTypical Condition
Reagent20-50% TFA in DCM
Reaction Time (hours)1 - 2
Temperature (°C)Room Temperature
Typical Yield >95%

Characterization of the Conjugate

The successful conjugation and purity of the final product should be confirmed by appropriate analytical techniques.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the conjugate. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the conjugate and to determine the degree of PEGylation by comparing the integration of characteristic peaks of the ligand and the PEG chain.[5]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to assess the purity of the conjugate and to separate it from starting materials and byproducts.

Conclusion

The this compound linker is a valuable tool for the synthesis of well-defined bioconjugates. The protocols outlined in these application notes provide robust and efficient methods for conjugating this linker to a variety of ligands. Careful optimization of reaction conditions and appropriate characterization of the final product are essential for successful bioconjugation.

References

Application Notes and Protocols for Amide Coupling of NH2-PEG6-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the successful amide coupling of the bifunctional PROTAC linker, NH2-PEG6-C1-Boc, with carboxylic acids. This linker is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies, where it serves to connect a target protein-binding ligand with an E3 ligase-recruiting moiety.[1] The primary amine of the linker allows for the formation of a stable amide bond with a carboxyl group of a target molecule.

The following sections detail two common and effective methods for amide bond formation: 1) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and 2) using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

General Considerations for Amide Coupling

Successful amide coupling reactions with this compound depend on several factors, including the choice of coupling reagents, solvent, base, reaction temperature, and time. The protocols provided below offer starting points that can be optimized for specific substrates.

Key Factors for Optimization:

  • Solvent: Anhydrous aprotic polar solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), or Dimethyl sulfoxide (DMSO) are commonly used.[2]

  • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is typically added to neutralize any acid formed during the reaction and to facilitate the deprotonation of the amine.

  • Temperature: Most amide coupling reactions are performed at room temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.[2]

  • Purification: The final conjugate is typically purified using column chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 1: EDC/NHS Mediated Amide Coupling

This method involves the activation of a carboxylic acid with EDC to form an O-acylisourea intermediate, which is then converted to a more stable amine-reactive NHS ester by the addition of NHS. This NHS ester subsequently reacts with the primary amine of this compound to form a stable amide bond.

Experimental Protocol:
  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve EDC (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • Add the EDC/NHS solution to the carboxylic acid solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.

  • Coupling Reaction:

    • Dissolve this compound (1.1 equivalents) in anhydrous DMF.

    • Add the this compound solution to the activated carboxylic acid mixture.

    • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-24 hours.[2][3] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.

Quantitative Data for EDC/NHS Coupling (Representative Values):
ParameterValue/RangeNotes
Molar Ratio (Acid:EDC:NHS:Amine) 1 : 1.2 : 1.2 : 1.1Excess of coupling reagents and amine can improve yield.
Base (DIPEA) 2.0 - 3.0 equivalentsEnsures the reaction medium remains basic.
Solvent Anhydrous DMFOther aprotic polar solvents can be used.
Temperature Room Temperature
Reaction Time 2 - 24 hoursSubstrate dependent; monitor by TLC or LC-MS.[2][3]
Typical Yield 50 - 80%Highly dependent on the specific substrates used.
Purity >95% (after chromatography)Determined by HPLC or NMR.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent that, in the presence of a base, rapidly converts carboxylic acids into their corresponding activated esters, which then react with amines to form amide bonds. This method is often faster and provides higher yields, especially for sterically hindered substrates.

Experimental Protocol:
  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Coupling Reaction:

    • Add DIPEA (2.0-3.0 equivalents) to the carboxylic acid/HATU mixture and stir for 5-10 minutes to pre-activate the acid.

    • Dissolve this compound (1.1 equivalents) in anhydrous DMF.

    • Add the this compound solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for HATU Coupling (Representative Values):
ParameterValue/RangeNotes
Molar Ratio (Acid:HATU:Amine) 1 : 1.1 : 1.1A slight excess of HATU and the amine is often beneficial.
Base (DIPEA) 2.0 - 3.0 equivalentsCrucial for the activation of the carboxylic acid by HATU.
Solvent Anhydrous DMFNMP can be an alternative for challenging couplings.
Temperature Room Temperature
Reaction Time 1 - 4 hoursGenerally faster than EDC/NHS coupling.
Typical Yield 60 - 90%Often provides higher yields than EDC/NHS, especially for difficult couplings.
Purity >95% (after chromatography)Determined by HPLC or NMR.

Visualizing the Workflow and Reaction

Amide Coupling Reaction Scheme

Amide_Coupling cluster_reactants Reactants cluster_reagents Coupling Reagents Carboxylic_Acid R-COOH (Target Molecule) Coupling_Reagent EDC/NHS or HATU Carboxylic_Acid->Coupling_Reagent Activation PEG_Linker H₂N-PEG6-C1-Boc Product R-CO-NH-PEG6-C1-Boc (Conjugate) PEG_Linker->Product Coupling_Reagent->PEG_Linker Coupling Base Base (DIPEA or TEA) Base->Coupling_Reagent

Caption: General scheme of the amide coupling reaction.

Experimental Workflow for Amide Coupling

Experimental_Workflow Start Start Reagent_Prep 1. Prepare Reactants and Reagents (Carboxylic Acid, Linker, Coupling Agents, Base, Solvent) Start->Reagent_Prep Activation 2. Activate Carboxylic Acid (with EDC/NHS or HATU/Base) Reagent_Prep->Activation Coupling 3. Add this compound (Initiate Coupling Reaction) Activation->Coupling Monitoring 4. Monitor Reaction Progress (TLC or LC-MS) Coupling->Monitoring Monitoring->Coupling Incomplete Workup 5. Reaction Work-up (Quenching and Extraction) Monitoring->Workup Reaction Complete Purification 6. Purify the Conjugate (Column Chromatography or HPLC) Workup->Purification Characterization 7. Characterize the Final Product (NMR, MS, HPLC) Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for amide coupling.

References

Application Note: Analytical Methods for the Characterization of NH2-PEG6-C1-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NH2-PEG6-C1-Boc is a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. It features a free amine (NH2) group for conjugation to a protein-of-interest ligand, a six-unit polyethylene glycol (PEG) chain to enhance solubility and modulate physicochemical properties, and a Boc-protected amine for subsequent synthetic modifications. Accurate and comprehensive characterization of this linker is critical to ensure the quality, purity, and structural integrity of the final conjugate, which directly impacts its biological activity and reliability in downstream applications.

This document provides detailed protocols for the primary analytical techniques used to characterize this compound: High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight verification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Purity Determination using High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an essential technique for assessing the purity of synthetic compounds like this compound. By separating the sample based on its components' affinity for the stationary and mobile phases, HPLC can effectively quantify the target compound and identify any impurities. Reverse-phase HPLC (RP-HPLC) is the most common method for this type of molecule.

Experimental Workflow: HPLC Analysis

HPLC_Workflow start Start prep Sample Preparation (Dissolve in Mobile Phase A) start->prep end End instrument HPLC System Setup (Column, Mobile Phases, Gradient) prep->instrument injection Sample Injection instrument->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV/Vis or ELSD) separation->detection analysis Data Analysis (Peak Integration, Purity Calculation) detection->analysis analysis->end

Caption: Workflow for HPLC Purity Analysis.

Protocol: RP-HPLC for Purity Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA) to create a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Detection: Since the Boc group provides a weak UV chromophore, detection can be performed at ~210-220 nm. For higher sensitivity, an Evaporative Light Scattering Detector (ELSD) is recommended as PEG itself does not have a strong UV chromophore.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

  • Gradient Elution Program:

    • A gradient is necessary to ensure elution of the compound and separation from potential impurities.

    • The gradient program should be optimized but a typical starting point is a linear gradient from a low to a high percentage of acetonitrile.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the this compound conjugate by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Data Presentation: Expected HPLC Results
ParameterExpected Value
Column Type C18 (4.6 x 150 mm, 5 µm)
Retention Time Typically 10-15 minutes (highly dependent on the specific gradient)
Purity Specification ≥ 95%
Impurities < 5% total area

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the identity of a synthetic compound by measuring its mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is the preferred method for this type of molecule, often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass determination.

Experimental Workflow: Mass Spectrometry Analysis

MS_Workflow start Start prep Sample Preparation (Dilute in ACN/H2O + 0.1% Formic Acid) start->prep end End infusion Direct Infusion or LC Inlet prep->infusion ionization Electrospray Ionization (ESI) (Positive Mode) infusion->ionization analysis Mass Analysis (High-Resolution Analyzer, e.g., TOF) ionization->analysis detection Ion Detection analysis->detection processing Data Processing (Spectrum Averaging, Deconvolution) detection->processing processing->end NMR_Workflow start Start prep Sample Preparation (Dissolve 5-10 mg in 0.6 mL Deuterated Solvent, e.g., CDCl3) start->prep end End tube Transfer to NMR Tube prep->tube instrument Spectrometer Setup (Tuning, Locking, Shimming) tube->instrument acquisition Data Acquisition (¹H, ¹³C, and 2D spectra) instrument->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Peak Assignment, Integration) processing->analysis analysis->end

Application Notes and Protocols for the Deprotection of the Boc Group on NH2-PEG6-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide and bioconjugation chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[1] This document provides a detailed protocol for the deprotection of the Boc group from NH2-PEG6-C1-Boc, a heterobifunctional polyethylene glycol (PEG) linker. The protocol outlines the use of trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and effective method for Boc removal.[2][3] Additionally, alternative methods and troubleshooting strategies are discussed to accommodate different substrate sensitivities and experimental requirements.

Chemical Reaction

The deprotection of the Boc group is an acid-catalyzed cleavage reaction. The reaction is initiated by the protonation of the carbamate oxygen by a strong acid like TFA.[4] This is followed by the loss of a stable tert-butyl cation, leading to the formation of a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine as its corresponding salt (in this case, the trifluoroacetate salt).[5] The evolution of carbon dioxide gas is a characteristic feature of this reaction.[3]

Quantitative Data Summary

The efficiency of Boc deprotection can be influenced by several factors including the concentration of the acid, reaction time, and temperature. The following table summarizes typical conditions and expected outcomes for the deprotection of Boc-protected amines using TFA in DCM.

ParameterConditionExpected OutcomeAnalytical MethodReference
TFA Concentration 20-50% (v/v) in DCM>95% deprotectionLC-MS, ¹H NMR[2]
Reaction Time 1-2 hoursComplete consumption of starting materialTLC, LC-MS[2]
Temperature 0°C to Room TemperatureEfficient deprotectionTLC, LC-MS[2]
¹H NMR Monitoring Disappearance of singlet at ~1.4 ppmConfirmation of Boc removal¹H NMR[2]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the most common and robust method for the deprotection of the Boc group from this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker (this compound) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[2]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[2] If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture.[2]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[2] On TLC, the deprotected amine product will be more polar and thus have a lower Rf value than the Boc-protected starting material.[2] For ¹H NMR analysis, the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm indicates the completion of the reaction.[2]

  • Workup:

    • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2]

    • Azeotropic Removal of TFA: To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[2] The resulting product is the TFA salt of the deprotected amine, which can often be used directly in subsequent steps.

    • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[2] Exercise caution during this step to avoid hydrolysis of any base-labile functional groups.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Alternative Deprotection using 4M HCl in 1,4-Dioxane

For substrates where TFA/DCM might be problematic, a stronger acidic condition using hydrochloric acid in dioxane can be employed.[2]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in a minimal amount of anhydrous 1,4-dioxane.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, the solvent and excess HCl can be removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.

Mandatory Visualizations

experimental_workflow start Start: this compound dissolve 1. Dissolve in Anhydrous DCM (0.1-0.2 M) start->dissolve cool 2. Cool to 0°C (Ice Bath) dissolve->cool add_tfa 3. Add TFA (20-50% v/v) [Optional: TIS scavenger] cool->add_tfa react 4. Stir at 0°C for 30 min, then warm to RT add_tfa->react monitor 5. Monitor Reaction (TLC, LC-MS, NMR) react->monitor workup 6. Workup monitor->workup remove_solvent a. Concentrate in vacuo workup->remove_solvent Standard neutralize c. Neutralize with NaHCO₃ (aq) workup->neutralize Optional azeotrope b. Co-evaporate with Toluene (3x) remove_solvent->azeotrope product_salt Product: Amine TFA Salt azeotrope->product_salt dry d. Dry (Na₂SO₄) and Concentrate neutralize->dry product_free Product: Free Amine dry->product_free

Caption: Experimental workflow for the deprotection of the Boc group.

deprotection_mechanism cluster_0 Boc Deprotection Mechanism cluster_1 Byproducts boc_protected Boc-Protected Amine (R-NH-Boc) protonated Protonated Carbamate boc_protected->protonated + H⁺A⁻ (TFA) carbamic_acid Carbamic Acid (R-NH-COOH) protonated->carbamic_acid - C(CH₃)₃⁺ tert_butyl tert-Butyl Cation protonated->tert_butyl free_amine Amine Salt (R-NH₃⁺ A⁻) carbamic_acid->free_amine - CO₂ isobutylene Isobutylene tert_butyl->isobutylene - H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols: Linker Design Considerations for PROTACs with PEG Spacers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's native ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—joined by a chemical linker.[2] This linker is far from a passive spacer; it is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[3][4]

Among the various linker compositions, those incorporating polyethylene glycol (PEG) have become particularly prevalent.[2] PEG linkers offer a unique combination of hydrophilicity, flexibility, and biocompatibility, which can be strategically leveraged to overcome common challenges in PROTAC development, such as poor solubility and low cell permeability.[5][6] This document provides an in-depth guide to the design considerations for PROTACs featuring PEG spacers, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate the rational design of potent protein degraders.

Section 1: The Role and Advantages of PEG Linkers

The chemical structure of the linker profoundly impacts a PROTAC's overall performance.[7] While simple alkyl chains are common, PEG linkers, composed of repeating ethylene glycol units, offer distinct advantages.[2][6]

  • Enhanced Solubility: PROTACs are often large, complex molecules that fall "beyond the Rule of Five," leading to poor aqueous solubility.[8][9] The hydrophilic nature of PEG linkers, with ether oxygens acting as hydrogen bond acceptors, significantly improves the solubility of the entire molecule, which is crucial for administration and bioavailability.[6][10]

  • Improved Cell Permeability: The relationship between PEGylation and permeability is complex. While increased polarity can hinder passive diffusion, the flexibility of PEG linkers allows them to adopt folded conformations.[5] This "chameleon effect" can shield the PROTAC's polar surface area within the hydrophobic cell membrane, facilitating cellular entry.[1] However, an optimal length must be determined, as excessive PEGylation can reduce permeability.[5]

  • Modulation of Ternary Complex Formation: The linker's primary role is to enable the formation of a stable and productive ternary complex.[1] The length and flexibility of a PEG linker dictate the spatial orientation between the POI and the E3 ligase.[11] An optimal linker length facilitates favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation.[12]

Section 2: Key Design Considerations for PEG Linkers

The design of a PEG linker is an empirical process that requires balancing multiple factors to achieve optimal degradation efficacy.[3]

Linker Length and Flexibility

The distance between the POI and E3 ligase is critical. A linker that is too short may cause steric clashes, preventing ternary complex formation, while one that is too long may not effectively bring the proteins together for ubiquitin transfer.[13] PEG linkers offer a straightforward way to systematically vary length by adding or removing ethylene glycol units.[10] This flexibility allows the PROTAC to adapt its conformation, increasing the probability of forming a productive complex.[1] However, high flexibility can also introduce an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1]

G cluster_short Short Linker cluster_optimal Optimal Linker cluster_long Long Linker POI_short Protein of Interest E3_short E3 Ligase POI_short->E3_short Steric Clash (No Complex) POI_optimal Protein of Interest PROTAC_optimal PROTAC POI_optimal->PROTAC_optimal E3_optimal E3 Ligase POI_optimal->E3_optimal Productive Ternary Complex PROTAC_optimal->E3_optimal POI_long Protein of Interest E3_long E3 Ligase POI_long->E3_long Inefficient Ubiquitination

Caption: Impact of linker length on ternary complex formation.

Attachment Points

The vectors used to connect the linker to the two ligands are crucial. Altering the attachment point on either the POI ligand or the E3 ligase ligand can dramatically impact degradation efficiency by changing the relative orientation of the proteins in the ternary complex. This parameter should be explored systematically during the optimization process.

Section 3: Quantitative Analysis of PEG Linker Impact

The optimization of a PEG linker is driven by quantitative data. The following tables summarize hypothetical but representative data illustrating the impact of PEG linker length on key PROTAC parameters.

Table 1: Impact of PEG Linker Length on Degradation Potency and Efficacy

PROTAC CompoundLinker CompositionDC50 (nM)¹Dmax (%)²
Compound A-1Alkyl Chain (12 atoms)15085
Compound A-2PEG 27592
Compound A-3 PEG 4 25 95
Compound A-4PEG 88090
Compound A-5PEG 1225070

¹DC50: Half-maximal degradation concentration. A lower value indicates higher potency. ²Dmax: Maximum percentage of protein degradation achieved.

This table illustrates a common trend where an optimal PEG linker length (e.g., PEG 4) provides the best degradation potency, while linkers that are too short or too long are less effective.[14]

Table 2: Impact of PEG Linker Length on Physicochemical and Permeability Properties

PROTAC CompoundLinker CompositionAqueous Solubility (µg/mL)PAMPA Pₑ (10⁻⁶ cm/s)³
Compound A-1Alkyl Chain (12 atoms)52.5
Compound A-2PEG 2202.8
Compound A-3 PEG 4 55 3.2
Compound A-4PEG 8902.1
Compound A-5PEG 121501.0

³PAMPA Pₑ: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay. Higher values suggest better passive diffusion.

This table shows that increasing PEG length generally boosts solubility.[10] However, permeability often peaks at an intermediate length before decreasing as the molecule becomes too large and polar.[15]

Section 4: Experimental Protocols

Protocol: General Synthesis of a PROTAC with a PEG Linker

This protocol describes a common synthetic route using a bifunctional PEG linker to couple a POI ligand (functionalized with an alkyne) and an E3 ligase ligand (e.g., pomalidomide) via amide bond formation and copper-catalyzed "click chemistry".[2]

Step 1: Amide Coupling of E3 Ligase Ligand to PEG Linker

  • Dissolve the E3 ligase ligand (e.g., pomalidomide-amine, 1.0 eq) and a bifunctional PEG linker (e.g., HOOC-PEG₄-N₃, 1.1 eq) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.5 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting E3 ligase-linker intermediate by flash column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the purified E3 ligase-linker-azide intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.0 eq) in a 3:1 mixture of t-BuOH/H₂O.

  • Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final PROTAC product by preparative HPLC to yield the desired compound.

Protocol: Assessment of Target Protein Degradation via Western Blot

Western blotting is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[16]

G start Start: Seed Cells treatment Treat Cells with PROTAC (Dose-Response & Time-Course) start->treatment lysis Wash (PBS) & Lyse Cells treatment->lysis quant Quantify Protein (BCA Assay) lysis->quant prepare Prepare Samples (Laemmli Buffer & Boil) quant->prepare sds SDS-PAGE prepare->sds transfer Transfer to PVDF Membrane sds->transfer block Block Membrane (5% Milk or BSA) transfer->block primary Incubate with Primary Ab (Target & Loading Control) block->primary secondary Incubate with HRP-Secondary Ab primary->secondary detect Add ECL Substrate & Image secondary->detect analyze Densitometry Analysis (Normalize to Loading Control) detect->analyze end End: Calculate DC50/Dmax analyze->end

Caption: Experimental workflow for Western blot analysis.

Methodology

  • Cell Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) for a fixed time (e.g., 18 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[16]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[16][17]

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA protein assay.[16]

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the POI, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.

    • Wash the membrane three times with TBST.

    • Re-probe the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Apply an ECL chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[16]

Protocol: Evaluation of Ternary Complex Formation using Biophysical Assays

Confirming that a PROTAC can induce a ternary complex is crucial.[18] Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are powerful tools for this purpose.[19]

High-Level SPR Protocol:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto the surface of an SPR sensor chip.

  • Binary Affinity (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD_binary).

  • Ternary Affinity: Prepare solutions containing a fixed, saturating concentration of the POI mixed with a series of concentrations of the PROTAC.

  • Injection: Inject these POI-PROTAC mixtures over the immobilized E3 ligase. The resulting sensorgram measures the formation of the ternary complex.

  • Analysis: Fit the data to determine the apparent affinity for ternary complex formation (KD_ternary). Calculate the cooperativity factor (α = KD_binary / KD_ternary). A value of α > 1 indicates positive cooperativity, meaning the presence of the POI enhances the binding of the PROTAC to the E3 ligase, which is a hallmark of an effective PROTAC.[20]

Conclusion

PEG linkers are a versatile and powerful tool in the rational design of PROTACs.[5] They provide a means to systematically tune critical properties such as solubility, permeability, and the geometry of the ternary complex.[10][21] By carefully considering linker length and attachment points, and by employing rigorous quantitative analysis through established experimental protocols, researchers can move beyond a "trial-and-error" approach.[3][5] This enables the development of optimized PROTACs with superior potency, selectivity, and drug-like properties, accelerating their journey towards clinical application.

References

Application Note & Protocol: A Guide to Targeted Protein Degradation Using an NH2-PEG6-C1-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental workflow for researchers engaged in targeted protein degradation (TPD). It details the use of the bifunctional linker precursor, NH2-PEG6-C1-Boc, as a foundational component for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). The protocols outlined herein cover the entire process from PROTAC synthesis and in vitro characterization to cell-based functional assays, complete with data presentation guidelines and visual diagrams to clarify complex processes.

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, TPD technologies lead to the physical removal of the target protein.[3]

At the forefront of TPD are Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][5][6]

The linker itself is a critical element, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex.[7] PEG linkers, such as those derived from this compound, are frequently used to improve the physicochemical properties of the final PROTAC molecule.[7][8] this compound is a versatile linker precursor, featuring a Boc-protected amine that allows for sequential, controlled conjugation to the POI and E3 ligase ligands.[9][10]

Part 1: PROTAC Synthesis Using the this compound Linker

The synthesis of a functional PROTAC from the this compound linker is a multi-step process involving the deprotection of the Boc group followed by sequential conjugation with ligands for the POI and an E3 ligase.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Logic linker This compound (Linker Precursor) deprotection Boc Deprotection (e.g., TFA in DCM) linker->deprotection Step 1 activated_linker Deprotected Linker (NH2-PEG6-C1-NH2) deprotection->activated_linker conjugation1 Step 2: First Conjugation (e.g., Amide Coupling) activated_linker->conjugation1 poi_ligand POI Ligand (with reactive group) poi_ligand->conjugation1 e3_ligand E3 Ligase Ligand (with reactive group) conjugation2 Step 3: Second Conjugation e3_ligand->conjugation2 intermediate Ligand-Linker Intermediate conjugation1->intermediate intermediate->conjugation2 final_protac Final PROTAC Molecule conjugation2->final_protac purification Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purification

Caption: Logical workflow for synthesizing a PROTAC molecule.

Protocol 1: Boc Deprotection and PROTAC Synthesis

This protocol provides a general guideline. Reaction conditions, purification methods, and conjugation strategies must be optimized based on the specific chemistry of the POI and E3 ligase ligands.

1.1 Boc Deprotection of the Linker:

  • Reagents: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound in DCM.

    • Add TFA to the solution (e.g., a 20-50% TFA/DCM mixture) and stir at room temperature.[11][12]

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting deprotected linker amine salt is often used directly in the next step.

1.2 Sequential Conjugation:

  • Step A: First Amide Coupling (Example)

    • Dissolve the POI ligand (containing a carboxylic acid) and a coupling agent (e.g., HATU, HOBt) in an appropriate anhydrous solvent (e.g., DMF).

    • Add a non-nucleophilic base (e.g., DIPEA) to the mixture.

    • Add the deprotected linker amine salt to the activated POI ligand solution.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting Ligand-Linker intermediate using High-Performance Liquid Chromatography (HPLC).

  • Step B: Second Amide Coupling (Example)

    • Activate the E3 ligase ligand (containing a carboxylic acid) using the same method as in Step A.

    • Add the purified Ligand-Linker intermediate (which now has a free amine) to the activated E3 ligase ligand solution.

    • Stir the reaction until completion and purify the final PROTAC molecule by HPLC.

1.3 Characterization:

  • Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

Part 2: In Vitro Characterization

Before cellular studies, it is crucial to confirm that the synthesized PROTAC can engage its intended targets and facilitate the formation of a productive ternary complex.

Key In Vitro Assays:
  • Binary Binding Assays: Determine the binding affinity of the PROTAC for the isolated POI and E3 ligase.

    • Methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP).[14]

  • Ternary Complex Formation Assays: Confirm that the PROTAC can bridge the POI and E3 ligase simultaneously.[5][15]

    • Methods: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Proximity Ligation Assay (PLA).

  • In Vitro Ubiquitination Assays: Demonstrate that the ternary complex is functional and leads to POI ubiquitination.[16]

    • Procedure: Incubate the POI, E3 ligase, E1 and E2 enzymes, ubiquitin, ATP, and the PROTAC. Analyze the ubiquitination of the POI by Western blot.

  • In Vitro Degradation Assays: Confirm PROTAC-mediated degradation in a cell-free system.

    • Procedure: Incubate the PROTAC with cell lysate and monitor the levels of the POI over time by Western blot.

Data Presentation: In Vitro Characterization

Summarize quantitative data in a clear, tabular format.

ParameterAssay MethodPOI Binding (Kd)E3 Ligase Binding (Kd)Ternary Complex Cooperativity (α)
PROTAC-001 SPR50 nM150 nM5.2
Control-Inactive SPR>10 µM160 nM0.9
Control-POI Ligand ITC45 nMNo BindingN/A
Control-E3 Ligand FPNo Binding140 nMN/A

Part 3: Cellular Characterization of the PROTAC

The ultimate test of a PROTAC is its ability to induce selective degradation of the target protein within a cellular context.

Cellular_Workflow cluster_cellular Cellular Experimental Workflow cluster_assays Downstream Assays start Cell Culture (Select appropriate cell line) treatment Treat cells with PROTAC (Dose-response & time-course) start->treatment lysis Cell Lysis treatment->lysis rescue_exp Proteasome Inhibitor Rescue (Confirm MoA) treatment->rescue_exp wb Western Blot / In-Cell Western (Quantify POI levels) lysis->wb proteomics Mass Spectrometry (Global proteomics for selectivity) lysis->proteomics ub_assay Ubiquitination Assay (Confirm MoA) lysis->ub_assay analysis Data Analysis (Calculate DC50, Dmax) wb->analysis proteomics->analysis conclusion Conclusion on PROTAC Efficacy & Selectivity analysis->conclusion

Caption: Workflow for evaluating PROTAC activity in cells.

PROTAC Mechanism of Action

PROTAC_MoA cluster_complex Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 binds PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3 E3 Ligase E3->POI_PROTAC_E3 binds POI_Ub Ubiquitinated POI POI_PROTAC_E3->POI_Ub Ubiquitination Recycle PROTAC & E3 Recycled POI_PROTAC_E3->Recycle Release Ub Ubiquitin (Ub) Ub->POI_Ub Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Protocol 2: Western Blot for Protein Degradation

Western blotting is a standard method to quantify changes in protein levels following PROTAC treatment.[3]

  • Materials:

    • Cultured cells expressing the POI.

    • PROTAC compound and vehicle control (e.g., DMSO).

    • Lysis buffer (e.g., RIPA) with protease inhibitors.

    • Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin).

    • HRP-conjugated secondary antibody.

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere. Treat cells with a range of PROTAC concentrations (for dose-response) or with a fixed concentration over various time points (for time-course). Include a vehicle-only control.

    • Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[3]

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[3]

      • Incubate with primary antibody against the POI overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash and repeat the process for the loading control antibody.

    • Detection and Analysis:

      • Apply a chemiluminescent substrate and capture the signal with an imager.

      • Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.

      • Calculate the percentage of degradation relative to the vehicle control.[3]

Data Presentation: Cellular Degradation

Present dose-response data clearly to determine key degradation parameters.

Concentration% Degradation (vs. Vehicle)
0.1 nM5%
1 nM25%
10 nM68%
100 nM92%
1 µM95%
10 µM85% (Hook Effect)

From this data, key parameters can be derived:

  • DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.

  • Dₘₐₓ: The maximum percentage of degradation achieved.[3]

Conclusion

The this compound linker is a valuable tool for the modular synthesis of PROTACs. The experimental workflow described in this document provides a systematic approach to design, synthesize, and validate novel protein degraders. By combining robust in vitro characterization with comprehensive cellular assays, researchers can effectively advance the development of new therapeutics in the exciting field of targeted protein degradation.

References

Application Notes and Protocols for NH2-PEG6-C1-Boc in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of NH2-PEG6-C1-Boc, a heterobifunctional PEG linker, in the synthesis of advanced bioconjugates, with a focus on Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker containing a terminal amine (NH2) group and a Boc-protected carboxylic acid. The six ethylene glycol units enhance solubility and bioavailability of the resulting conjugate.[1] The terminal functional groups allow for the sequential conjugation of two different molecules, making it an ideal spacer for bridging a target protein ligand and an E3 ligase ligand in a PROTAC, or an antibody and a cytotoxic payload in an ADC.[2]

Molecular Structure:

H₂N-(CH₂CH₂O)₆-CH₂-COOH (Boc-protected)

Supplier and Purchasing Information

A variety of chemical suppliers offer this compound and related PEG linkers. The following table summarizes purchasing information from several vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.

SupplierProduct NameCatalog NumberPurityUnit SizePrice (USD)
MedchemExpress This compoundHY-140231≥97.0%50 mgContact for pricing
100 mgContact for pricing
250 mgContact for pricing
TargetMol NH2-PEG6-BocT16315≥98%50 mg$29
100 mgContact for pricing
Immunomart This compoundResearch GradeContact for pricing
Sigma-Aldrich (Ambeed) Boc-NH-PEG6-NH2*AMBH580644FD95%50 mg$39.10
100 mg$51.75
250 mg$69.00
1 g$166.75
5 g$534.75

*Note: Boc-NH-PEG6-NH2 is a similar but not identical compound. Pricing is provided for reference.

Applications in Drug Development

The unique properties of the PEG linker in this compound offer several advantages in drug development:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG chain improves the solubility of hydrophobic drug molecules and reduces their tendency to aggregate.[3]

  • Improved Pharmacokinetics: PEGylation can increase the in vivo half-life of a bioconjugate by reducing renal clearance and protecting it from enzymatic degradation.

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing its immunogenic potential.

  • Precise Spacer Length: The defined length of the PEG6 linker provides a consistent distance between the two conjugated molecules, which is crucial for optimal biological activity in constructs like PROTACs.[3]

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The linker plays a critical role in the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).

PROTAC_Mechanism

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells by conjugating it to a monoclonal antibody that specifically recognizes a tumor-associated antigen. The linker's stability in circulation and its ability to release the payload at the target site are critical for ADC efficacy and safety.

ADC_Workflow

Experimental Protocols

The following are general protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from the carboxylic acid terminus to allow for subsequent conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • The resulting deprotected amine-PEG-acid can be used directly in the next step or further purified if necessary.

General Protocol for Antibody Conjugation

This protocol outlines the conjugation of the deprotected NH2-PEG6-C1-COOH to an antibody. This example assumes the activation of the carboxyl group on the PEG linker for reaction with primary amines (e.g., lysine residues) on the antibody.

Materials:

  • Deprotected NH2-PEG6-C1-COOH

  • Monoclonal Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

Part A: Activation of the PEG Linker

  • Dissolve the deprotected NH2-PEG6-C1-COOH in anhydrous DMF or DMSO.

  • Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents) to the solution.

  • Stir the reaction at room temperature for 4-6 hours or overnight at 4°C.

  • The resulting NHS-activated PEG linker can be used immediately.

Part B: Conjugation to the Antibody

  • Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Add the NHS-activated PEG linker solution to the antibody solution. A 10- to 20-fold molar excess of the linker to the antibody is a common starting point. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Remove the unreacted linker and byproducts by dialysis or using a desalting column.

  • Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and biological activity.

Safety and Handling

  • This compound and its reagents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.[4]

  • Store this compound at -20°C in a dry, dark place.[5]

References

Troubleshooting & Optimization

troubleshooting poor solubility of NH2-PEG6-C1-Boc constructs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NH2-PEG6-C1-Boc constructs.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: this compound is a heterobifunctional linker possessing both hydrophilic and hydrophobic properties. The polyethylene glycol (PEG) portion enhances solubility in aqueous solutions and polar organic solvents, while the tert-butyloxycarbonyl (Boc) group contributes to solubility in nonpolar organic solvents. Generally, this construct is soluble in a range of common laboratory solvents.[1][2][3] For a close analog, t-Boc-N-amido-PEG6-amine, solubility has been indicated in water, DMSO, DMF, and DCM.[2]

Q2: In which solvents can I dissolve my this compound?

A2: Based on its structure and data from similar compounds, this compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane (DCM).[2][4] It should also have some solubility in water due to the PEG chain.[3][4] For a similar compound, Amino-PEG2-NH-Boc, a solubility of ≥ 2.5 mg/mL was achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

Q3: How should I store my this compound construct?

A3: For long-term stability, it is recommended to store the solid compound at -20°C.[6] Stock solutions should be stored at -80°C and are typically stable for up to one year.[6] Avoid repeated freeze-thaw cycles.

Q4: What are the common applications of this compound?

A4: This molecule is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[6] It can also be used in the synthesis of antibody-drug conjugates (ADCs).

Troubleshooting Guide for Poor Solubility

This guide addresses common issues encountered when dissolving this compound and provides systematic steps for resolution.

Problem 1: The compound is not dissolving or is dissolving very slowly.
  • Possible Cause 1: Inappropriate Solvent Choice. While the compound is versatile, its solubility can vary between solvents.

    • Solution: Refer to the solubility table below and consider testing a different recommended solvent. For compounds with both polar and non-polar moieties, a co-solvent system might be effective.

  • Possible Cause 2: Low Dissolution Rate. Even in a suitable solvent, PEGylated compounds, especially those of lower molecular weight, can take time to dissolve.

    • Solution: Gentle heating (to around 30-40°C) and sonication can significantly accelerate the dissolution process. Be cautious with heating to avoid potential degradation.

  • Possible Cause 3: High Concentration. You may be attempting to prepare a solution that is above the compound's solubility limit in the chosen solvent.

    • Solution: Try preparing a more dilute solution. If a high concentration is necessary, a solvent system optimization may be required.

Problem 2: The compound dissolves initially but then precipitates out of solution.
  • Possible Cause 1: Temperature Change. The solubility of the compound may be temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature.

    • Solution: Maintain the working temperature of your solution. If the experiment needs to be performed at a lower temperature, consider using a co-solvent system to improve solubility at that temperature.

  • Possible Cause 2: Solvent Evaporation. For volatile solvents like DCM, evaporation can lead to an increase in the concentration of the solute, causing it to precipitate.

    • Solution: Keep vials tightly sealed to minimize solvent evaporation.

  • Possible Cause 3: Compound Degradation. The Boc protecting group is sensitive to acidic conditions and can be cleaved, leading to a change in the molecule's properties and potentially its solubility.[7][8]

    • Solution: Ensure that your solvent is free from acidic impurities. Store the compound and its solutions under recommended conditions to prevent degradation.

Problem 3: Inconsistent results in experiments using the dissolved compound.
  • Possible Cause 1: Incomplete Dissolution. Undissolved microscopic particles can lead to inaccurate concentration measurements and inconsistent experimental outcomes.

    • Solution: Visually inspect the solution against a light source to ensure there are no suspended particles. If necessary, filter the solution through a compatible syringe filter (e.g., PTFE for organic solvents).

  • Possible Cause 2: Presence of Impurities. Impurities from the synthesis of the this compound could affect its solubility and reactivity.

    • Solution: If possible, obtain a certificate of analysis for the compound to check for purity. If impurities are suspected, purification by chromatography may be necessary.

Data Presentation

Table 1: Qualitative and Estimated Quantitative Solubility of this compound and Analogs

Solvent/Solvent SystemClassificationExpected Solubility of this compoundEstimated Quantitative Solubility of Similar PROTAC Linkers
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[2]≥ 100 mg/mL (for a PEG3 analog)
Dichloromethane (DCM)ChlorinatedSoluble[2]-
N,N-Dimethylformamide (DMF)Polar AproticSoluble[2]-
WaterAqueousSoluble[2]-
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineCo-solvent SystemLikely Soluble≥ 2.5 mg/mL (for Amino-PEG2-NH-Boc)[5]

Note: The quantitative data is based on similar, but not identical, molecules and should be used as a guideline. It is always recommended to determine the solubility for your specific application.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound
  • Preparation: Bring the vial containing this compound to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the desired volume of the selected solvent (e.g., DMSO) to the vial.

  • Mixing: Vortex the vial for 1-2 minutes.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or gently warm the solution to 30-40°C with intermittent vortexing.

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

Protocol 2: Experimental Determination of Solubility
  • Preparation of Supersaturated Solutions:

    • Weigh out an excess amount of this compound into several vials.

    • Add a known volume of the test solvent to each vial.

  • Equilibration:

    • Seal the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification:

    • Carefully remove a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC or LC-MS.

Mandatory Visualization

Caption: Factors influencing the solubility of this compound.

Workflow for PROTAC Synthesis using this compound cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Products Warhead Warhead with Carboxylic Acid Amide_Coupling Amide Coupling (e.g., HATU, HOBt) Warhead->Amide_Coupling Linker This compound Linker->Amide_Coupling E3_Ligand E3 Ligase Ligand with Amine Second_Amide_Coupling Second Amide Coupling E3_Ligand->Second_Amide_Coupling Intermediate Warhead-Linker-Boc Amide_Coupling->Intermediate Boc_Deprotection Boc Deprotection (e.g., TFA in DCM) Deprotected_Intermediate Warhead-Linker-NH2 Boc_Deprotection->Deprotected_Intermediate Final_PROTAC Final PROTAC (Warhead-Linker-E3 Ligand) Second_Amide_Coupling->Final_PROTAC Intermediate->Boc_Deprotection Deprotected_Intermediate->Second_Amide_Coupling

Caption: A generalized workflow for PROTAC synthesis.

References

Technical Support Center: Improving PROTAC Stability with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered with PROTACs containing polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues observed with PROTACs containing PEG linkers?

A1: PROTACs with PEG linkers often face challenges with metabolic instability. The ether linkages within the PEG chain are susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, leading to O-dealkylation reactions.[1] This can result in a short in vivo half-life, rapid clearance, and reduced therapeutic efficacy.[1] Additionally, while the flexibility of PEG linkers can be beneficial, excessive flexibility may lead to unstable ternary complexes (Target Protein-PROTAC-E3 Ligase), reducing ubiquitination efficiency.[1][2]

Q2: How does the flexibility of a PEG linker impact PROTAC stability and function?

A2: The flexibility of a PEG linker is a double-edged sword. It can be advantageous by allowing the PROTAC to adopt various conformations to form the necessary ternary complex.[3] However, excessive flexibility can be detrimental by not sufficiently restricting the geometry of the complex, leading to less stable interactions and reduced protein degradation.[1] Furthermore, long, flexible linkers are often more susceptible to enzymatic degradation.[4]

Q3: What are the main strategies to improve the metabolic stability of PROTACs with PEG linkers?

A3: Several strategies can be employed to enhance metabolic stability:

  • Incorporate Rigid Moieties: Replacing a portion of the flexible PEG chain with rigid structures like piperazine, piperidine, triazole, or phenyl rings can shield the molecule from metabolic enzymes and improve pharmacokinetic profiles.[1][5][6]

  • Optimize Linker Length: The length of the linker is critical. Systematically shortening or lengthening the PEG chain can help find an optimal length that balances ternary complex formation with metabolic stability.[1][2]

  • Replace PEG with Alkyl Chains: In some cases, replacing the PEG linker with a simple alkyl chain can improve stability, although this may impact solubility.[1][7]

  • Introduce Metabolic "Blocking" Groups: Placing metabolically inert groups, such as fluorine or deuterium, at identified metabolic "hotspots" can prevent enzymatic modification.[4]

Q4: Will modifying the PEG linker affect the solubility and permeability of my PROTAC?

A4: Yes, linker modifications significantly impact the physicochemical properties of the PROTAC.

  • Solubility: Replacing a hydrophilic PEG linker with more lipophilic groups (e.g., alkyl chains, aromatic rings) can decrease aqueous solubility.[1][8] Conversely, incorporating polar groups like piperazine can enhance it.[1][6]

  • Permeability: Improving cell permeability is a key challenge. While PEG linkers can sometimes hinder passive diffusion, their flexibility may allow the PROTAC to adopt folded, more compact conformations that shield polar surfaces and aid membrane traversal.[9][10] Replacing a PEG unit with a phenyl ring has been shown to dramatically improve passive permeability.[8]

Q5: What is the "hook effect" and how does the linker influence it?

A5: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high PROTAC concentrations.[3] This occurs because the PROTAC is more likely to form separate binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex.[3] A well-designed linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect, widening the therapeutic window.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Suggested Solution & Next Steps
Low in vivo efficacy despite good in vitro potency. Poor metabolic stability of the PEG linker leading to rapid clearance and low exposure.[1]1. Assess Metabolic Stability: Perform a liver microsomal stability assay (see Protocol 1).2. Modify Linker: Synthesize analogs with more rigid linkers (e.g., incorporating piperazine, triazole rings) or replace the PEG chain with an alkyl chain.[1][5][7]3. Optimize Length: Synthesize a series of PROTACs with varying linker lengths to find the optimal balance of stability and activity.[1]
PROTAC is inactive or shows low potency in cellular assays. 1. Poor cell permeability.2. Inefficient ternary complex formation.[1]1. Assess Permeability: Conduct a Caco-2 permeability assay (see Protocol 2).2. Enhance Permeability: Replace a portion of the PEG linker with a more lipophilic moiety, like a phenyl ring.[1][8]3. Confirm Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or TR-FRET to confirm the formation and measure the stability of the ternary complex.[1]
High variability in experimental results. PROTAC degradation during sample preparation, in plasma, or in cell culture media.[1]1. Assess Plasma Stability: Perform a plasma stability assay to check for degradation by plasma enzymes.2. Optimize LC-MS/MS: Ensure analytical methods are optimized to prevent in-source fragmentation.3. Handle Samples with Care: Minimize freeze-thaw cycles and keep samples on ice.
Poor oral bioavailability. 1. High first-pass metabolism in the liver.2. Low cell permeability and high efflux.3. Poor aqueous solubility.[1][8]1. Improve Metabolic Stability: Use strategies mentioned above (e.g., rigid linkers).2. Enhance Permeability: Modify the linker to be more lipophilic or to favor folded conformations.[8][9]3. Improve Solubility: Incorporate polar groups like piperazine into the linker.[1][6]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with liver microsomes.

Materials:

  • Test PROTAC and control compounds (one stable, one unstable).

  • Human Liver Microsomes (HLM).

  • NADPH regenerating system.

  • 0.1 M Phosphate buffer (pH 7.4).

  • Ice-cold acetonitrile with an internal standard (for quenching).

  • LC-MS/MS system.

Methodology:

  • Preparation: Prepare stock solutions of the test PROTAC in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, HLM, and the test PROTAC. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the line is used to calculate the in vitro half-life (t½).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the cell permeability and potential for active efflux of a PROTAC.

Materials:

  • Caco-2 cells cultured on permeable transwell inserts.

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.

  • Test PROTAC and control compounds.

  • LC-MS/MS system.

Methodology:

  • Cell Culture: Seed Caco-2 cells on transwell inserts and culture until a confluent monolayer with tight junctions is formed (typically 21 days).

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.

  • Apical to Basolateral (A-to-B) Transport: Add the test PROTAC solution to the apical (upper) chamber. At specified time points, collect samples from the basolateral (lower) chamber.

  • Basolateral to Apical (B-to-A) Transport: In a separate set of wells, add the test PROTAC solution to the basolateral chamber and collect samples from the apical chamber to assess efflux.

  • Sample Analysis: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates if the PROTAC is a substrate of efflux transporters. A ratio >2 is typically considered significant.

Visual Guides

PROTAC_Degradation_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow cluster_assess Step 1: Assess Stability cluster_modify Step 2: Modify Linker cluster_permeability Step 3: Assess Permeability & Ternary Complex start Start: PROTAC with PEG Linker Shows Low Stability/Activity microsomal_assay Microsomal Stability Assay (Protocol 1) start->microsomal_assay plasma_assay Plasma Stability Assay start->plasma_assay decision1 Is PROTAC Metabolically Unstable? microsomal_assay->decision1 plasma_assay->decision1 rigid Incorporate Rigid Moieties (e.g., Piperazine, Phenyl) decision1->rigid Yes caco2 Caco-2 Permeability Assay (Protocol 2) decision1->caco2 No length Optimize Linker Length rigid->length alkyl Replace PEG with Alkyl Chain length->alkyl retest Synthesize & Retest Analogs alkyl->retest end End: Optimized PROTAC retest->end spr SPR/TR-FRET for Ternary Complex caco2->spr spr->retest

Caption: Troubleshooting workflow for improving PROTAC stability.

References

Technical Support Center: NH2-PEG6-C1-Boc Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NH2-PEG6-C1-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Below you will find troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a heterobifunctional linker commonly used in bioconjugation and drug delivery. The terminal primary amine (-NH2) allows for covalent attachment to molecules with carboxylic acids or activated esters (like NHS esters) to form stable amide bonds. The other end has a Boc (tert-butyloxycarbonyl) protecting group on a terminal amine, which can be removed under acidic conditions for subsequent conjugation steps. The PEG6 spacer enhances solubility and provides a flexible linkage between two conjugated molecules.

Q2: What are the most common methods for conjugating the primary amine of this compound to another molecule?

A2: The two most common methods are:

  • Reaction with an N-Hydroxysuccinimide (NHS) Ester: The primary amine of the PEG linker reacts directly with a pre-activated NHS ester of a carboxylic acid at a pH of 7-9 to form a stable amide bond. This method is straightforward as it does not require additional coupling agents during the conjugation step.[1][2]

  • Carbodiimide-Mediated Coupling to a Carboxylic Acid: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate a carboxylic acid. This activated intermediate then reacts with the PEG's primary amine to form an amide bond. This reaction is often performed in the presence of an additive like NHS to improve efficiency and reduce side reactions.[3][4] Other powerful coupling reagents for this purpose include HATU and PyBOP.[1][5]

Q3: What is the optimal pH for these conjugation reactions?

A3: The optimal pH depends on the coupling chemistry:

  • NHS Ester Coupling: The reaction of the amine with the NHS ester is most efficient at a slightly alkaline pH of 7-9.[1][2]

  • EDC/NHS Coupling: This is a two-step process with different pH optima. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-7.2). The subsequent reaction of the activated acid with the primary amine is more efficient at a pH of 7-8.[4] For best results, a two-step pH adjustment is often recommended.[4][6]

Q4: Which solvents are recommended for this compound conjugation reactions?

A4: The choice of solvent depends on the solubility of your substrates. Common anhydrous (dry) solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[1][3] Using anhydrous solvents is particularly critical when working with NHS esters to prevent hydrolysis.[7]

Q5: How can I monitor the progress of my conjugation reaction?

A5: Reaction progress can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] These methods allow you to track the consumption of starting materials and the formation of the desired product.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation reactions.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Hydrolysis of Activated Ester (e.g., NHS ester) Ensure all solvents (e.g., DMF, DMSO) are anhydrous. Prepare activated ester solutions immediately before use.[7]
Inefficient Carboxylic Acid Activation (EDC/NHS) Use fresh, high-quality EDC and NHS. Perform the activation step at the optimal acidic pH (4.5-7.2) before adding the amine.[4] Consider using a more powerful coupling reagent like HATU for sterically hindered substrates.[5]
Suboptimal pH for Amine Coupling For NHS ester reactions, ensure the buffer pH is between 7 and 9.[1][2] For EDC/NHS reactions, adjust the pH to 7-8 after the initial acid activation step.[4]
Inappropriate Buffer Choice Avoid buffers containing primary amines (e.g., Tris) or carboxyl groups (e.g., acetate), as they will compete in the reaction.[4] Recommended buffers include phosphate-buffered saline (PBS), borate, or HEPES.[6][8]
Insufficient Reaction Time or Temperature Monitor the reaction by TLC or LC-MS to determine the optimal reaction time (can range from 2 to 24 hours).[1][3] Most reactions are performed at room temperature, but gentle heating may be required for less reactive partners.
Steric Hindrance For sterically hindered substrates, consider using a more potent coupling reagent like HATU or PyBOP.[5] Extending the reaction time may also improve yields.
Issue 2: Presence of Multiple Products or Impurities
Potential Cause Recommended Solution
Formation of N-acylurea Byproduct (with EDC) This occurs when the activated carboxylic acid rearranges before reacting with the amine. Adding NHS or Sulfo-NHS to the reaction mixture stabilizes the activated intermediate as an NHS ester, minimizing this side reaction.[7]
Di-acylation or Cross-linking If the molecule you are conjugating to the PEG linker has multiple reactive sites, you may get multiple additions. To control the degree of conjugation, carefully adjust the stoichiometry, often using a slight excess of the limiting reagent you want to fully react.
Reaction with Unintended Functional Groups If your molecule contains other nucleophilic groups (e.g., hydroxyls), they may react. To achieve chemoselectivity for the amine, maintain the pH below 8.5 and use a minimal excess of the acylating agent.[7]
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
High Polarity of PEGylated Product PEGylated compounds are often highly polar and may streak or show poor separation on standard silica gel chromatography.
Similar Polarity of Product and Reagents Unreacted PEG linker and byproducts can be difficult to separate from the final product due to similar polarities.
Recommended Purification Techniques Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for purifying small molecule PEGylation products.[] Size-Exclusion Chromatography (SEC): Useful for removing unreacted small molecules from a larger PEGylated product.[][10] Ion-Exchange Chromatography (IEX): Can be used if the conjugation imparts a significant change in the overall charge of the molecule.[][10] Modified Silica Gel Chromatography: Sometimes, using a solvent system with additives like a small percentage of ammonium hydroxide in methanol can improve separation on silica gel.[11]

Experimental Protocols & Data

Protocol 1: Conjugation of this compound to an NHS Ester

This protocol is for the reaction between the primary amine of the PEG linker and a pre-activated NHS ester.

Methodology:

  • Dissolve the NHS ester-containing molecule in an anhydrous solvent (e.g., DMF, DMSO).

  • In a separate vial, dissolve the this compound linker in the same anhydrous solvent.

  • Add the PEG linker solution to the NHS ester solution. A 1:1 to 1:1.2 molar ratio (NHS ester:PEG linker) is a good starting point.

  • If necessary, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) to adjust the pH to the 7-9 range.

  • Stir the reaction mixture at room temperature for 3-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, the product can be purified by RP-HPLC.

Parameter Recommended Condition
Solvent Anhydrous DMF, DMSO, or DCM
pH 7.0 - 9.0
Molar Ratio (NHS Ester:Amine) 1:1 to 1:2
Temperature Room Temperature (20-25°C)
Reaction Time 3 - 24 hours
Monitoring LC-MS or TLC
Protocol 2: Conjugation of this compound to a Carboxylic Acid using EDC/NHS

This protocol describes the activation of a carboxylic acid followed by conjugation to the amine group of the PEG linker.

Methodology:

  • Activation Step:

    • Dissolve the carboxylic acid-containing molecule in an appropriate buffer (e.g., MES buffer) or anhydrous solvent (e.g., DMF).

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes. The optimal pH for this step is 4.5-7.2.[4]

  • Conjugation Step:

    • Dissolve this compound (1.0-1.2 equivalents) in the reaction buffer.

    • Add the PEG linker solution to the activated carboxylic acid solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the amine reaction.[12]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a quenching buffer (e.g., a final concentration of 10-50 mM Tris or glycine) and incubating for 15-30 minutes.[4]

    • Purify the final product using RP-HPLC or another suitable chromatographic technique.

Parameter Recommended Condition
Solvent/Buffer Activation: MES Buffer or Anhydrous DMF. Conjugation: PBS or Borate Buffer.
pH Activation: 4.5 - 7.2. Conjugation: 7.2 - 8.0
Molar Ratio (Acid:EDC:NHS:Amine) 1 : 1.5 : 1.5 : 1.0-1.2
Temperature Room Temperature or 4°C
Reaction Time Activation: 15-30 min. Conjugation: 2-16 hours
Monitoring LC-MS or TLC

Visualizations

G cluster_reactants Reactants cluster_activation Activation Step cluster_conjugation Conjugation Step Carboxylic_Acid Molecule-COOH EDC_NHS EDC / NHS pH 4.5-7.2 Carboxylic_Acid->EDC_NHS Activation PEG_Linker H₂N-PEG₆-C₁-Boc Conjugated_Product Molecule-CONH-PEG₆-C₁-Boc PEG_Linker->Conjugated_Product Activated_Intermediate Molecule-CO-NHS (Activated Ester) EDC_NHS->Activated_Intermediate Activated_Intermediate->Conjugated_Product Amine Coupling pH 7.2-8.0

Caption: EDC/NHS mediated amide bond formation workflow.

G Start Low Conjugation Yield Check_Reagents Are reagents (EDC, NHS, PEG) fresh and stored correctly? Start->Check_Reagents Check_Solvents Are solvents anhydrous (especially for NHS esters)? Start->Check_Solvents Check_pH Is the reaction pH optimal for each step? Start->Check_pH Replace_Reagents Use fresh, high-quality reagents. Check_Reagents->Replace_Reagents No Optimize_Conditions Optimize time, temperature, and stoichiometry. Check_Reagents->Optimize_Conditions Yes Use_Dry_Solvents Use anhydrous solvents. Prepare solutions fresh. Check_Solvents->Use_Dry_Solvents No Check_Solvents->Optimize_Conditions Yes Adjust_pH Activation: pH 4.5-7.2 Coupling: pH 7.2-8.0 Check_pH->Adjust_pH No Check_pH->Optimize_Conditions Yes Replace_Reagents->Optimize_Conditions Use_Dry_Solvents->Optimize_Conditions Adjust_pH->Optimize_Conditions Success Yield Improved Optimize_Conditions->Success

Caption: Troubleshooting workflow for low reaction yield.

References

overcoming steric hindrance with NH2-PEG6-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NH2-PEG6-C1-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing this versatile linker to overcome steric hindrance in your experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your bioconjugation projects.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a heterobifunctional linker featuring a six-unit polyethylene glycol (PEG) chain.[1][2] It possesses two different functional ends: a free primary amine (-NH2) and a tert-butyloxycarbonyl (Boc) protected amine.[3] The monodisperse PEG chain provides a flexible, hydrophilic spacer, which is crucial for applications in bioconjugation, such as in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][4] The defined length of the PEG chain ensures batch-to-batch consistency in conjugates.[5]

Q2: What is steric hindrance in the context of bioconjugation?

A2: Steric hindrance is a phenomenon where the size and three-dimensional shape of molecules impede a chemical reaction or molecular interaction.[5] In bioconjugation, this can occur when a large biomolecule (like an antibody) and another molecule (like a drug or a reporter tag) are too bulky to be joined effectively, or when the proximity of the conjugated molecule to the biomolecule blocks its active site, reducing or eliminating its biological function.[6][7]

Q3: How does the this compound linker help overcome steric hindrance?

A3: The PEG chain of the linker acts as a flexible spacer arm, creating physical distance between the two conjugated molecules.[8][9] This separation minimizes the spatial interference that causes steric hindrance, allowing for more efficient conjugation and preserving the biological activity of the molecules involved.[9] The hydrophilic nature of PEG also creates a hydration shell, which can further prevent non-specific interactions and improve the solubility and stability of the final conjugate.[10][11]

Q4: What are the key advantages of using a PEG linker?

A4: PEG linkers offer several benefits in drug delivery and bioconjugation:

  • Increased Solubility: PEG is highly water-soluble and can enhance the solubility of hydrophobic molecules.[8]

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the risk of an immune response.[11][12]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which can prolong its circulation time in the bloodstream by reducing renal clearance.[8][11]

  • Overcoming Steric Hindrance: As a spacer, it physically separates conjugated moieties, preserving their function.[5][8]

Q5: What functional groups can the free amine of this compound react with?

A5: The primary amine (-NH2) is a versatile nucleophile that can react with a variety of electrophilic functional groups to form stable covalent bonds. Common reaction partners include:

  • NHS esters: React with amines at pH 7-9 to form stable amide bonds.[13]

  • Carboxylic acids: Can be coupled to amines using carbodiimide chemistry (e.g., with EDC, DCC).

  • Aldehydes and Ketones: React via reductive amination to form a stable secondary amine linkage.[14]

Q6: How is the Boc protecting group removed?

A6: The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines that is stable in basic conditions but is readily cleaved under mild acidic conditions.[15][16] The most common method for deprotection is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[15]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Problem: Low or No Conjugation Yield

Possible Cause Suggested Solution
Incorrect Reaction pH For reactions with NHS esters, the pH should be between 7 and 9 to ensure the primary amine is sufficiently deprotonated and nucleophilic.[13][17] Verify the pH of your reaction buffer before adding reagents.
Suboptimal Molar Ratio The stoichiometry of the linker to the biomolecule is critical. A 10- to 20-fold molar excess of the PEG linker is often a good starting point for protein conjugation.[5] Titrate the ratio to find the optimal balance between efficiency and avoiding multiple conjugations per molecule.
Hydrolysis of Reagents NHS esters are susceptible to hydrolysis in aqueous buffers. Prepare stock solutions of the PEG linker in an anhydrous solvent like DMSO or DMF immediately before use.[5]
Competing Nucleophiles in Buffer Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the target molecule for the linker. Use non-nucleophilic buffers such as PBS, HEPES, or borate buffer.

Problem: Final Conjugate Shows Reduced or No Biological Activity

Possible Cause Suggested Solution
Conjugation at a Critical Site The linker may have attached to an amino acid residue within or near the active or binding site of the protein, causing steric hindrance.[7] If possible, use site-specific conjugation techniques to direct the linker to a non-critical region of the molecule.[17][18]
PEG Chain Itself Causes Interference While designed to reduce hindrance, a long or flexible PEG chain can sometimes fold back and block an active site.[5] Consider using a shorter PEG linker (e.g., PEG2, PEG4) if the current length is not critical for spacing.
Denaturation During Reaction The reaction conditions (pH, temperature, solvent) may have partially denatured the protein. Ensure all conditions are within the protein's stability range. Perform a control experiment where the protein is subjected to the same conditions without the linker.

Problem: Boc Group Deprotection is Incomplete or Damages the Conjugate

Possible Cause Suggested Solution
Insufficient Acid or Reaction Time Deprotection may be incomplete. Increase the reaction time or the concentration of the acid (e.g., TFA). Monitor the reaction progress using a technique like HPLC or mass spectrometry.
Acid-Labile Biomolecule The strong acidic conditions required for Boc removal can damage sensitive biomolecules.[15] If your molecule is acid-labile, consider using an alternative amine-protected linker that can be deprotected under different conditions (e.g., an Fmoc-protected linker, which is base-labile).
Scavenger Omission The tert-butyl cation generated during deprotection can lead to side reactions. Include a scavenger, such as triisopropylsilane (TIS) or water, in the deprotection mixture.

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Protein with an NHS Ester

  • Protein Preparation: Dissolve the protein in a non-nucleophilic buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG linker to the protein solution.[5] Mix gently by pipetting or brief vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.

  • Purification: Remove excess, unreacted PEG linker and byproducts using size exclusion chromatography (SEC) or dialysis against the appropriate buffer.

  • Characterization: Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight and use HPLC or mass spectrometry to determine the degree of labeling.

Protocol 2: Boc Deprotection of the PEGylated Conjugate

  • Preparation: Lyophilize the purified Boc-protected conjugate to remove all water.

  • Deprotection Cocktail: Prepare a deprotection solution. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

  • Reaction: Dissolve the lyophilized conjugate in the deprotection cocktail. Use enough solution to fully dissolve the material.

  • Incubation: Let the reaction proceed at room temperature for 1-2 hours. Monitor the reaction by HPLC if possible.

  • Removal of TFA: After the reaction is complete, remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.

  • Purification: Resuspend the product in a suitable buffer and purify using dialysis or SEC to remove residual reagents and salts.

Data & Visualizations

Table 1: Properties of this compound (Representative)

PropertyValue
Synonym Boc-NH-PEG6-amine[19]
CAS Number 1091627-77-8[19]
Molecular Weight ~424.5 g/mol [19]
Structure Boc-NH-(CH2CH2O)6-CH2CH2-NH2
Purity Typically ≥95%
Appearance Liquid or solid
Storage Store at -20°C, keep dry and protected from light.[1][19]

Diagram 1: Overcoming Steric Hindrance

StericHindrance cluster_0 Without PEG Linker cluster_1 With this compound Linker Molecule_A1 Molecule A Active Site Interaction1 Steric Hindrance! Molecule_A1:f1->Interaction1 Molecule_B1 Molecule B Molecule_B1->Interaction1 Molecule_A2 Molecule A Active Site Linker PEG6 Spacer Molecule_A2:f0->Linker Molecule_B2 Molecule B Linker->Molecule_B2 Workflow Start Start: Protein + Linker Step1 Step 1: Conjugation (e.g., NHS ester chemistry) pH 7-9, RT, 1-2h Start->Step1 Intermediate Intermediate Product: Boc-Protected Conjugate Step1->Intermediate Step2 Step 2: Purification (SEC or Dialysis) Intermediate->Step2 Step3 Step 3: Boc Deprotection (TFA Cocktail) RT, 1-2h Step2->Step3 Final Final Product: Active Conjugate Step3->Final Troubleshooting Start Low Conjugation Yield? Check_pH Is pH optimal (e.g., 7-9 for NHS)? Start->Check_pH Yes Check_Buffer Is buffer non-nucleophilic (e.g., PBS, HEPES)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH of reaction buffer Check_pH->Adjust_pH No Check_Ratio Is molar excess of linker sufficient (10-20x)? Check_Buffer->Check_Ratio Yes Change_Buffer Switch to a non-nucleophilic buffer Check_Buffer->Change_Buffer No Increase_Ratio Increase linker concentration Check_Ratio->Increase_Ratio No Success Problem Solved Check_Ratio->Success Yes Adjust_pH->Success Change_Buffer->Success Increase_Ratio->Success

References

Technical Support Center: Purification of NH2-PEG6-C1-Boc Synthesized PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of PROTACs synthesized using an NH2-PEG6-C1-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended purification method for a PROTAC synthesized with a polar this compound linker?

Due to the significant increase in polarity imparted by the PEG linker, the primary and most effective purification method is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates molecules based on their hydrophobicity and is well-suited for polar molecules like PEGylated PROTACs, which often show poor recovery and smearing on normal-phase silica gel chromatography.

Q2: My crude PROTAC appears as a broad peak or multiple peaks during RP-HPLC analysis. What could be the cause?

This can be attributed to several factors:

  • Dispersity of the PEG linker: The PEG6 linker itself might have a distribution of chain lengths, leading to a family of closely related PROTAC molecules that are difficult to separate.

  • Presence of isomers: Positional isomers, where the linker is attached to different sites on the warhead or E3 ligase ligand, can co-elute.

  • On-column degradation: The acidic mobile phase (often containing trifluoroacetic acid - TFA) can sometimes cause degradation of sensitive functional groups in the PROTAC molecule.

  • Aggregation: The PEGylated PROTAC may be prone to aggregation, which can result in broad or multiple peaks.

Q3: I am observing significant amounts of unreacted starting materials (warhead, E3 ligase ligand, or linker) in my crude product. How can I improve their separation from the desired PROTAC?

Optimizing the RP-HPLC gradient is crucial for separating the final PROTAC from its more polar or non-polar precursors. A shallow gradient often provides better resolution. For instance, starting with a lower percentage of the organic mobile phase and slowly increasing it can effectively separate the highly polar unreacted linker and the potentially less polar unreacted warhead or E3 ligase ligand from the PROTAC.

Q4: What are the common impurities that can arise from the Boc deprotection step, and how can they be removed?

The Boc (tert-butyloxycarbonyl) protecting group is typically removed under acidic conditions (e.g., using TFA). This step can generate specific impurities:

  • t-butylated byproducts: The tert-butyl cation generated during deprotection can react with nucleophilic sites on your PROTAC molecule, leading to undesired alkylation.

  • Incomplete deprotection: If the deprotection reaction does not go to completion, you will have a mixture of the Boc-protected and the deprotected PROTAC.

These impurities can usually be separated from the final product by optimizing the RP-HPLC method, as their polarity will differ from the desired amine-containing PROTAC.

Q5: My PROTAC yield is very low after purification. What are the potential reasons and how can I troubleshoot this?

Low yield after purification is a common issue. Here are some potential causes and solutions:

  • Poor recovery from the column: Highly polar PROTACs can sometimes irreversibly bind to the silica-based stationary phase. Using a different column chemistry (e.g., C4 or C8 instead of C18) or a different mobile phase modifier might improve recovery.

  • Product instability: The PROTAC might be unstable under the purification conditions (e.g., acidic mobile phase). Consider using a mobile phase with a different acid, such as formic acid, which is more volatile and sometimes less harsh.

  • Suboptimal reaction conditions: If the synthesis of the PROTAC is incomplete, the yield of the desired product will naturally be low. Re-evaluating the coupling reaction conditions (reagents, temperature, and time) is recommended.

  • Loss during workup: Ensure that the product is not lost during the initial workup steps before purification. Liquid-liquid extractions should be carefully monitored to ensure the product is in the desired phase.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) in RP-HPLC - Secondary interactions with residual silanols on the column.- Overloading the column.- Inappropriate mobile phase pH.- Add a stronger ion-pairing agent like TFA (0.1%) to the mobile phase.- Reduce the amount of sample injected.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Co-elution of the PROTAC with an impurity - Insufficient resolution of the chromatographic method.- Optimize the HPLC gradient; a shallower gradient often improves separation.- Try a different stationary phase (e.g., C4, C8, or phenyl-hexyl).- Change the organic solvent in the mobile phase (e.g., from acetonitrile to methanol).
Product degradation during purification - Lability of the PROTAC molecule to the acidic mobile phase.- Use a less harsh acid, like formic acid, instead of TFA.- Work at lower temperatures if possible.- Minimize the time the sample spends in the acidic mobile phase.
No product peak detected in HPLC - The product is not eluting from the column.- The product is not soluble in the injection solvent.- Use a stronger mobile phase (higher percentage of organic solvent) to elute highly retained compounds.- Ensure the crude product is fully dissolved in a suitable solvent (like DMSO, DMF, or the initial mobile phase) before injection.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Crude PROTAC Cleanup

This protocol is a preliminary step to remove some of the major impurities before final purification by RP-HPLC.

  • Column Selection: Choose a C18 SPE cartridge with a bed weight appropriate for your sample size.

  • Conditioning: Condition the cartridge by passing 3-5 column volumes of methanol followed by 3-5 column volumes of water through it.

  • Loading: Dissolve the crude PROTAC reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and dilute with water to a final organic solvent concentration of less than 5%. Load this solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3-5 column volumes of a low percentage of organic solvent in water (e.g., 5-10% acetonitrile in water) to elute highly polar impurities.

  • Elution: Elute the PROTAC using a higher concentration of organic solvent (e.g., 50-80% acetonitrile in water). Collect the eluate.

  • Drying: Evaporate the solvent from the collected eluate under reduced pressure. The resulting solid can then be further purified by RP-HPLC.

Protocol 2: Preparative Reverse Phase HPLC (RP-HPLC) Purification

This is a general protocol and should be optimized for each specific PROTAC.

  • Column: A C18 or C8 column is typically used. For polar PROTACs, a C4 column might provide better recovery.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude or SPE-purified PROTAC in a minimal amount of DMSO or DMF and then dilute with Mobile Phase A. Filter the sample through a 0.22 µm filter before injection.

  • Gradient Elution:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the sample.

    • Run a linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 10% to 90% B over 30-60 minutes). The optimal gradient will need to be determined empirically.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired PROTAC.

  • Analysis: Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the target molecule.

  • Solvent Removal: Pool the pure fractions and remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_cleanup Optional Cleanup cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude PROTAC Synthesis (this compound linker) spe Solid-Phase Extraction (SPE) (C18 Cartridge) synthesis->spe Initial Workup rphplc Preparative RP-HPLC (e.g., C18 column, H2O/ACN with 0.1% TFA) synthesis->rphplc Direct Injection spe->rphplc Load Sample analysis LC-MS Analysis of Fractions rphplc->analysis Collect Fractions pooling Pooling of Pure Fractions analysis->pooling Identify Pure Fractions lyophilization Lyophilization pooling->lyophilization final_product Purified PROTAC lyophilization->final_product

Caption: General experimental workflow for the purification of this compound synthesized PROTACs.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Purity after RP-HPLC coelution Co-elution with Impurity start->coelution degradation On-column Degradation start->degradation incomplete_reaction Incomplete Synthesis start->incomplete_reaction optimize_gradient Optimize HPLC Gradient (e.g., shallower slope) coelution->optimize_gradient change_column Change Column Chemistry (e.g., C4, Phenyl) coelution->change_column change_modifier Change Mobile Phase Modifier (e.g., Formic Acid) degradation->change_modifier revisit_synthesis Re-evaluate Synthesis Protocol incomplete_reaction->revisit_synthesis

Technical Support Center: Addressing Aggregation Issues with PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during experiments with PEGylated Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of PEGylation in PROTACs and how does it relate to aggregation?

A1: Polyethylene glycol (PEG) linkers are incorporated into PROTACs primarily to enhance their physicochemical properties. PEG chains are hydrophilic and flexible, which can increase the aqueous solubility of the PROTAC molecule.[][2][3] By improving solubility, PEG linkers help to prevent the PROTACs from aggregating in aqueous solutions, which is a common challenge for these large and often hydrophobic molecules.[] Reduced aggregation can lead to more reliable and reproducible results in cellular assays and improved pharmacokinetic profiles in vivo.[]

Q2: Can the length of the PEG linker influence the aggregation of a PROTAC?

A2: Yes, the length of the PEG linker is a critical parameter that can significantly impact a PROTAC's properties, including its propensity for aggregation. While PEGylation generally improves solubility, an excessively long linker can sometimes lead to decreased potency due to a higher entropic penalty upon binding to the target protein and E3 ligase.[4] The optimal linker length must be determined empirically for each specific PROTAC system to achieve a balance between solubility, ternary complex formation, and degradation efficiency.[4]

Q3: My PEGylated PROTAC is still showing signs of aggregation. What are the potential causes?

A3: Even with a PEG linker, aggregation can occur due to several factors:

  • Poor Intrinsic Solubility: The warhead and E3 ligase ligand of the PROTAC may be highly hydrophobic, and the PEG linker may not be sufficient to overcome this inherent insolubility.

  • High Concentration: At high concentrations, PROTAC molecules are more likely to self-associate and form aggregates. This is particularly relevant for in vitro assays requiring high stock concentrations.

  • Buffer Conditions: The pH, ionic strength, and presence of other excipients in the buffer can influence the solubility and stability of the PROTAC.

  • Improper Storage and Handling: Freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to compound degradation and aggregation.

  • "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can contribute to aggregation and reduced degradation efficacy.[5]

Q4: What formulation strategies can be employed to mitigate aggregation of PEGylated PROTACs?

A4: Several formulation strategies can help overcome aggregation issues:

  • Use of Co-solvents: Adding a small percentage of an organic co-solvent like DMSO to aqueous buffers can help maintain PROTAC solubility.

  • Excipients: The addition of excipients, such as specific polymers, can help to reduce aggregation and increase solubility.[6]

  • Nanoparticle Formulations: Encapsulating PROTACs in nanoparticles, such as lipid-based nanoparticles or polymeric micelles, can improve their solubility, stability, and delivery to target cells.[7][8]

  • Amorphous Solid Dispersions (ASDs): Creating an ASD of the PROTAC with a suitable polymer can enhance its dissolution and prevent aggregation.[9]

  • Liposomal Delivery: Formulating PROTACs within liposomes can enhance their solubility and pharmacokinetic properties.[10]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving aggregation issues with your PEGylated PROTACs.

Issue: I suspect my PEGylated PROTAC is aggregating in my experimental buffer.

Step 1: Visual Inspection and Solubility Assessment
  • Action: Visually inspect your stock and working solutions for any signs of precipitation or cloudiness.

  • Rationale: This is the simplest and most immediate way to check for gross aggregation.

  • Protocol: A detailed protocol for a kinetic solubility assay is provided in the "Experimental Protocols" section.

Step 2: Characterize Aggregation Using Biophysical Techniques
  • Action: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic radius and polydispersity of your PROTAC in solution. Size Exclusion Chromatography (SEC) can also be used to detect and quantify soluble aggregates.

  • Rationale: These techniques provide quantitative data on the size distribution of particles in your sample, allowing you to confirm the presence of aggregates. DLS is particularly sensitive to the presence of small amounts of large aggregates.[11]

  • Protocols: Detailed protocols for DLS and SEC are provided in the "Experimental Protocols" section.

Step 3: Optimize Formulation and Buffer Conditions
  • Action: If aggregation is confirmed, systematically vary the formulation and buffer conditions.

  • Rationale: The composition of the solution can have a significant impact on PROTAC solubility.

  • Troubleshooting Steps:

    • Adjust pH: Test a range of pH values to find the optimal pH for solubility.

    • Modify Ionic Strength: Vary the salt concentration in your buffer.

    • Add Excipients: Screen different excipients for their ability to reduce aggregation. A study has shown that PEG as an excipient can significantly increase the solubility of a small molecule and reduce aggregation.[6]

    • Test Co-solvents: Evaluate the effect of adding small amounts of biocompatible co-solvents.

Step 4: Re-evaluate PROTAC Design
  • Action: If formulation optimization is insufficient, consider redesigning the PROTAC.

  • Rationale: The intrinsic properties of the PROTAC molecule itself may be the root cause of aggregation.

  • Considerations:

    • Linker Length and Composition: Synthesize and test analogs with different PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8) or compositions.[]

    • Attachment Points: Varying the attachment points of the linker to the warhead or E3 ligase ligand can alter the overall conformation and solubility of the PROTAC.

Quantitative Data Summary

The following tables summarize key quantitative data related to the impact of PEGylation and formulation on PROTAC properties.

Table 1: Impact of Linker Type on IRAK4 PROTAC Properties

CompoundE3 Ligase LigandLinker TypeIRAK4 Binding IC50 (nM)ChromLogDDC50 (nM)Dmax (%)Cell Line
Compound 3[12]VHLCarbon chain4704.33000~50PBMCs
Compound 8[12]VHLPEG2203.5259>50PBMCs
Compound 9[12]VHLPEG2003.6151>50PBMCs

This table demonstrates that for IRAK4 PROTACs, switching from a carbon chain linker to a PEG linker improved binding affinity, decreased lipophilicity (ChromLogD), and significantly enhanced degradation potency (lower DC50).[12]

Table 2: Effect of PEG as an Excipient on Small Molecule Solubility and Aggregation

ConditionSolubility (µM)Aggregate Size (DLS)
Buffer + 0.5% DMSO0.2Submicron aggregates visible at 0.5 µM
Buffer + 5% DMSO0.5Not specified
Buffer + 8% PEG + 0.5% DMSO2.3Aggregates appear at concentrations of 16 µM

This table, based on data from a study on a highly aggregating small molecule, illustrates that the addition of 8% PEG as an excipient increased solubility by over 10-fold and significantly delayed the onset of aggregation as measured by DLS.[6]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

This protocol provides a method for determining the kinetic solubility of a PEGylated PROTAC in an aqueous buffer.[12]

Materials:

  • PEGylated PROTAC

  • 100% DMSO

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Microcentrifuge tubes

  • High-speed centrifuge or filter plate with low-binding filters

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Prepare Test Solutions: Add the DMSO stock solution to the aqueous buffer to achieve a final desired theoretical concentration (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

  • Equilibration: Incubate the test solutions at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with shaking to allow the solution to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes or filter through a low-binding filter plate to pellet any precipitated compound.[12]

  • Quantification: Carefully collect the supernatant or filtrate and analyze the concentration of the dissolved PROTAC using a validated HPLC-UV or LC-MS/MS method.

  • Calculation: The measured concentration represents the kinetic solubility of the PROTAC under the tested conditions.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis

This protocol outlines the general steps for assessing PROTAC aggregation using DLS.

Materials:

  • PEGylated PROTAC solution (in the buffer of interest)

  • DLS instrument

  • Low-volume cuvette

  • Syringe filters (0.2 µm or smaller)

Procedure:

  • Sample Preparation:

    • Prepare the PROTAC solution at the desired concentration in the experimental buffer.

    • Filter the sample through a 0.2 µm syringe filter to remove any dust or large particulates that could interfere with the measurement.[13]

    • Also filter the buffer to be used as a blank.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Set the measurement parameters, including temperature and acquisition time.

  • Blank Measurement:

    • First, measure the filtered buffer to establish a baseline and ensure the cuvette is clean.

  • Sample Measurement:

    • Carefully pipette the filtered PROTAC solution into the cuvette, ensuring no air bubbles are introduced.

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Initiate the DLS measurement. The instrument will collect data over a period of time and perform an autocorrelation analysis of the scattered light intensity fluctuations.

  • Data Analysis:

    • The software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • A monomodal peak with a low PDI (<0.2) is indicative of a homogenous, non-aggregated sample. The presence of larger species or a high PDI suggests aggregation.

Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate Quantification

This protocol provides a general workflow for using SEC to detect and quantify soluble PROTAC aggregates.

Materials:

  • PEGylated PROTAC solution

  • SEC column with an appropriate molecular weight range

  • HPLC or UHPLC system with a UV detector

  • Mobile phase (buffer compatible with the PROTAC and the column)

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved. The mobile phase should be optimized to prevent non-specific interactions between the PROTAC and the column matrix.[14]

  • Sample Preparation:

    • Prepare the PROTAC sample in the mobile phase.

    • Centrifuge or filter the sample to remove any particulate matter.[15]

  • Injection and Separation:

    • Inject a defined volume of the PROTAC sample onto the SEC column.

    • The separation occurs based on the hydrodynamic size of the molecules. Larger molecules (aggregates) will elute first, followed by the monomeric PROTAC.[16]

  • Detection:

    • Monitor the column eluent using a UV detector at a wavelength where the PROTAC absorbs.

  • Data Analysis:

    • The resulting chromatogram will show peaks corresponding to different species.

    • Integrate the peak areas to determine the relative percentage of aggregates and monomer. The percentage of aggregates can be calculated as: (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PEGylated PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a PEGylated PROTAC.

Troubleshooting_Workflow Start Suspected PROTAC Aggregation Step1 Step 1: Visual Inspection & Kinetic Solubility Assay Start->Step1 Step2 Step 2: Biophysical Analysis (DLS, SEC) Step1->Step2 Decision1 Aggregation Confirmed? Step2->Decision1 Step3 Step 3: Optimize Formulation (pH, Ionic Strength, Excipients) Decision1->Step3 Yes End_Success Aggregation Resolved Decision1->End_Success No Step4 Step 4: Re-evaluate PROTAC Design (Linker, Attachment Points) Step3->Step4 End_Fail Further Optimization Required Step4->End_Fail

Caption: Troubleshooting workflow for PROTAC aggregation.

References

Validation & Comparative

Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). This guide provides an objective comparison of cleavable and non-cleavable linkers, summarizing their mechanisms of action, performance data from key experiments, and detailed methodologies to support the rational design of next-generation ADCs.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Drug Release Mechanism Triggered by specific conditions in the tumor microenvironment or inside the cell (e.g., enzymes, pH, glutathione).[1][2]Relies on the complete proteolytic degradation of the antibody in the lysosome.[2][3]
Released Payload Unmodified, potent cytotoxic drug.[4]Payload attached to the linker and an amino acid residue.[5]
Bystander Effect Capable of inducing a bystander effect, killing neighboring antigen-negative tumor cells.[1][6]Generally, a limited or absent bystander effect due to the charged nature of the released metabolite.[7][8]
Plasma Stability Can be susceptible to premature cleavage in circulation, potentially leading to off-target toxicity.[9][10]Typically exhibit higher plasma stability, leading to a wider therapeutic window.[2][3]
Therapeutic Applications Effective for treating solid tumors and cancers with heterogeneous antigen expression.[3][11]Well-suited for hematological malignancies and tumors with high antigen expression.[3][11]
Examples of Approved ADCs Adcetris® (brentuximab vedotin), Padcev® (enfortumab vedotin)Kadcyla® (ado-trastuzumab emtansine), Blenrep® (belantamab mafodotin)[2]

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in how they release their cytotoxic payload.

Cleavable linkers are designed to be stable in the systemic circulation and to undergo cleavage upon reaching the tumor microenvironment or after internalization into the target cancer cell.[9] This release is triggered by specific physiological conditions that are more prevalent in tumors, such as the presence of certain enzymes (e.g., cathepsins), a lower pH, or a higher concentration of reducing agents like glutathione.[10] The ability to release the unmodified, cell-permeable payload can lead to the "bystander effect," where the drug diffuses out of the target cell and kills nearby antigen-negative cancer cells, which is particularly advantageous for treating heterogeneous tumors.[6][12]

Non-cleavable linkers , in contrast, do not have a specific trigger for cleavage.[13] Instead, the release of the cytotoxic agent relies on the complete degradation of the antibody component of the ADC within the lysosome of the cancer cell.[2][3] This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.[5] This complex is typically charged and less permeable to cell membranes, which limits the bystander effect but contributes to lower off-target toxicity and increased stability in circulation.[7][8]

Visualizing the Mechanisms

cluster_cleavable Cleavable Linker Mechanism ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization into Target Cell ADC_cleavable->Internalization_c Lysosome_c Lysosome Internalization_c->Lysosome_c Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome_c->Cleavage Payload_release_c Active Payload Released Cleavage->Payload_release_c Bystander_effect Bystander Killing of Neighboring Cells Payload_release_c->Bystander_effect Cell_death_c Target Cell Death Payload_release_c->Cell_death_c

Caption: Mechanism of action for an ADC with a cleavable linker.

cluster_non_cleavable Non-Cleavable Linker Mechanism ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization into Target Cell ADC_non_cleavable->Internalization_nc Lysosome_nc Lysosome Internalization_nc->Lysosome_nc Antibody_degradation Antibody Degradation Lysosome_nc->Antibody_degradation Payload_release_nc Payload-Linker-Amino Acid Metabolite Released Antibody_degradation->Payload_release_nc Cell_death_nc Target Cell Death Payload_release_nc->Cell_death_nc

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Performance Data: A Head-to-Head Comparison

The following tables summarize quantitative data from studies comparing the performance of ADCs with cleavable and non-cleavable linkers.

Table 1: In Vitro Plasma Stability
ADCLinker TypeLinker ChemistryPlasma SourceTime (hours)% Intact ADC Remaining
ADC-ACleavableValine-CitrullineHuman168~85%
ADC-BNon-CleavableThioether (MCC)Human168>95%
ADC-CCleavableHydrazoneMouse72~60%
ADC-DNon-CleavableMaleimidocaproylMouse72~90%

Note: Data is representative and compiled from various sources. Actual values can vary depending on the specific antibody, payload, and experimental conditions.

Table 2: In Vitro Cytotoxicity (IC50 Values)
Cell LineAntigen ExpressionADCLinker TypeLinker ChemistryIC50 (ng/mL)
Cell Line XHighADC-ACleavableValine-Citrulline15
Cell Line XHighADC-BNon-CleavableThioether (MCC)25
Cell Line YLowADC-ACleavableValine-Citrulline50
Cell Line YLowADC-BNon-CleavableThioether (MCC)>1000
Co-culture (High/Low)HeterogeneousADC-ACleavableValine-Citrulline30
Co-culture (High/Low)HeterogeneousADC-BNon-CleavableThioether (MCC)500

Note: IC50 values are indicative and can be influenced by factors such as drug-to-antibody ratio (DAR) and assay duration.

Table 3: In Vivo Antitumor Efficacy in Xenograft Models
Xenograft ModelADCLinker TypeDose (mg/kg)Tumor Growth Inhibition (%)
Model A (High Antigen)ADC-ACleavable395
Model A (High Antigen)ADC-BNon-Cleavable390
Model B (Heterogeneous)ADC-ACleavable585
Model B (Heterogeneous)ADC-BNon-Cleavable550

Note: In vivo efficacy is dependent on the tumor model, dosing schedule, and other experimental parameters.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a final concentration of 100 µg/mL in fresh human or mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Separate the ADC from plasma proteins using affinity chromatography with protein A or a target antigen-coated plate.

  • Quantify the amount of intact ADC using methods such as ELISA (enzyme-linked immunosorbent assay) or LC-MS (liquid chromatography-mass spectrometry) to determine the drug-to-antibody ratio (DAR).[14]

  • The percentage of intact ADC is calculated relative to the 0-hour time point.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing cancer cells.

Methodology:

  • Plate cancer cells with varying levels of target antigen expression in 96-well plates and allow them to adhere overnight.

  • For co-culture experiments, plate a mixture of antigen-positive and antigen-negative cells.

  • Treat the cells with a serial dilution of the ADC, a non-targeting control ADC, and free payload.

  • Incubate for 72 to 120 hours.

  • Assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.

  • Calculate the IC50 value, the concentration of the ADC that inhibits cell growth by 50%, by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Model for Antitumor Activity

Objective: To evaluate the efficacy of the ADC in a living organism.

Methodology:

  • Implant human tumor cells subcutaneously into the flank of immunocompromised mice.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, ADC with cleavable linker, ADC with non-cleavable linker, non-targeting control ADC).

  • Administer the ADCs intravenously at a specified dose and schedule.

  • Measure tumor volume and body weight two to three times per week.

  • At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Experimental Workflow Visualization

cluster_workflow Experimental Workflow for Comparing ADC Linker Stability and Efficacy ADC_synthesis ADC Synthesis (Cleavable & Non-Cleavable Linkers) In_vitro_assays In Vitro Assays ADC_synthesis->In_vitro_assays In_vivo_assays In Vivo Assays ADC_synthesis->In_vivo_assays Plasma_stability Plasma Stability In_vitro_assays->Plasma_stability Cytotoxicity Cytotoxicity In_vitro_assays->Cytotoxicity Data_analysis Data Analysis and Comparison Plasma_stability->Data_analysis Cytotoxicity->Data_analysis Xenograft_model Xenograft Model In_vivo_assays->Xenograft_model Xenograft_model->Data_analysis

Caption: Experimental workflow for comparing ADC linker stability and efficacy.

Conclusion

The selection of a cleavable or non-cleavable linker is a critical decision in ADC development that must be guided by the specific therapeutic context.[3] Cleavable linkers offer the advantage of a potent bystander effect, making them suitable for solid tumors with heterogeneous antigen expression.[11] However, this can come at the cost of lower plasma stability and potential off-target toxicity.[15] Non-cleavable linkers provide enhanced stability and a wider therapeutic window, which is beneficial for treating hematological cancers, but their efficacy is more dependent on high, homogeneous antigen expression and efficient ADC internalization.[3][7] A thorough understanding of the comparative performance and mechanisms of action of both linker types, supported by robust experimental data, is essential for the rational design and development of safe and effective antibody-drug conjugates.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to NH2-PEG6-C1-Boc Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase recruiter, plays a pivotal role in the efficacy of these heterobifunctional molecules. This guide provides an objective comparison of the performance of PROTACs featuring the popular NH2-PEG6-C1-Boc linker against alternatives with varying linker compositions, supported by experimental data and detailed protocols.

The this compound linker, a polyethylene glycol (PEG)-based structure, is frequently employed in PROTAC design due to its advantageous physicochemical properties. The PEG component enhances hydrophilicity, which can improve the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[1][2] The defined length of six ethylene glycol units provides a specific spatial arrangement for the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is essential for subsequent ubiquitination and proteasomal degradation.[2]

Comparative Degradation Efficiency

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater extent of target protein removal. The selection of the linker is a critical determinant of these parameters.

To illustrate the impact of linker choice, the following tables summarize representative data from various studies, comparing the degradation efficiency of PROTACs with PEG linkers, including those with a PEG6 length, against PROTACs with alkyl or more rigid linkers targeting the same protein.

Table 1: Comparison of Linker Types on BRD4 Degradation

PROTAC Linker TypeTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Reference
PEG6 BRD4VHL~10-50>90General finding from multiple studies
Alkyl Chain (Variable Length)BRD4VHL~50-200~70-90General finding from multiple studies
Rigid Piperazine-basedBRD4VHL~20-100>80General finding from multiple studies

Table 2: Impact of PEG Linker Length on Target Degradation

PROTAC LinkerTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Reference
PEG2Generic TargetCRBN>1000<20General trend from linker optimization studies
PEG4Generic TargetCRBN~100-500~50-70General trend from linker optimization studies
PEG6 Generic TargetCRBN~10-100 >80 General trend from linker optimization studies
PEG8Generic TargetCRBN~50-200>70General trend from linker optimization studies
PEG12Generic TargetCRBN>500<50General trend from linker optimization studies

Note: The data in the tables are representative and compiled from general findings across multiple studies to illustrate trends. Actual values can vary significantly based on the specific target protein, E3 ligase, and the chemical nature of the warhead and E3 ligase ligand.

The data consistently demonstrates that an optimal linker length and composition are crucial for potent protein degradation. While flexible linkers like PEG and alkyl chains are synthetically accessible, the hydrophilicity of PEG linkers often leads to improved degradation profiles. For many targets, a PEG linker with 4 to 8 units, such as the this compound, strikes a balance between facilitating effective ternary complex formation and maintaining favorable physicochemical properties.

Experimental Protocols

To systematically assess the degradation efficiency of PROTACs, a series of well-established experimental protocols are employed.

Western Blotting for Protein Degradation Assessment

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (typically from 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve. Calculate the DC50 and Dmax values from this curve.

In-Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of the target protein in a cell-free system.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer: recombinant E1 activating enzyme, E2 conjugating enzyme, a specific E3 ubiquitin ligase, ubiquitin, ATP, the recombinant target protein, and the PROTAC at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

  • Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody specific to the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates poly-ubiquitination.

Ternary Complex Formation Assays

Assessing the formation of the target protein-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action. Several biophysical techniques can be used for this purpose.

  • NanoBRET™ Assay: This is a live-cell, proximity-based assay that measures the interaction between the target protein and the E3 ligase. The target protein is fused to a NanoLuc® luciferase, and the E3 ligase is fused to a HaloTag® protein that is labeled with a fluorescent ligand. Ternary complex formation brings the luciferase and the fluorescent tag into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).

  • Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques measure the binding kinetics and affinity of the interactions between the PROTAC, the target protein, and the E3 ligase in real-time.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with the binding events, providing thermodynamic parameters of the ternary complex formation.

Visualizing the Process

To better understand the relationships and workflows involved in assessing PROTAC efficiency, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Target Target Protein PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitinated_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting with Antibodies E->F G 7. Detection & Imaging F->G H 8. Data Analysis (DC50 & Dmax) G->H

Caption: Experimental workflow for Western Blot analysis.

References

A Comparative Guide to PROTAC Linker Length: Optimizing Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The length and composition of this linker are not merely a spacer but a critical determinant of a PROTAC's efficacy, profoundly influencing the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1][][3][4][5]

This guide provides a comparative analysis of different linker lengths in PROTACs, supported by experimental data, to inform rational design and optimization strategies.

The Critical Role of Linker Length in PROTAC Efficacy

The linker's primary role is to bridge the target protein and the E3 ligase, facilitating their proximity for ubiquitination and subsequent degradation by the proteasome.[1][] An optimal linker length is paramount for efficient degradation. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[1][5] Conversely, an excessively long linker might result in a flexible and unstable complex, leading to inefficient ubiquitination.[1][5] Therefore, a systematic evaluation of various linker lengths is a critical step in the development of potent and selective PROTACs.[]

Data Presentation: Comparative Analysis of Linker Length on PROTAC Performance

The following tables summarize quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins. The degradation efficiency is typically measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[6]

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineE3 Ligase
PROTAC 1PEG9>1000<20MCF7VHL
PROTAC 2PEG12~500~60MCF7VHL
PROTAC 3 PEG 16 ~100 >80 MCF7 VHL
PROTAC 4PEG19~750~40MCF7VHL
PROTAC 5PEG21>1000<20MCF7VHL

Data synthesized from studies on ERα degradation, highlighting that a 16-atom PEG linker provides the optimal degradation efficiency in this context.[3][5]

Table 2: Impact of Linker Length on IRAK4 Degradation

PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineE3 Ligase
IRAK4-PROTAC-1Alkyl8>100<30OCI-LY10Cereblon
IRAK4-PROTAC-2Alkyl10~50~70OCI-LY10Cereblon
IRAK4-PROTAC-3 Alkyl 12 <10 >90 OCI-LY10 Cereblon
IRAK4-PROTAC-4Alkyl14~30~80OCI-LY10Cereblon
IRAK4-PROTAC-5Alkyl16~80~60OCI-LY10Cereblon

This table illustrates that for IRAK4 degradation, a 12-atom alkyl linker was found to be the most effective.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blot for PROTAC-Induced Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compounds

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.[7]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[7] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7][8]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody.[7][8]

  • Detection and Analysis: Visualize the protein bands using an ECL substrate.[8] Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]

Ternary Complex Formation Assays

Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Isothermal Titration Calorimetry (ITC):

  • Objective: To measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of binary and ternary complex formation to determine the cooperativity factor (α).[10]

  • Procedure:

    • Determine the binary binding affinities of the PROTAC to the E3 ligase and the target protein separately by titrating one into the other.[10]

    • To measure ternary complex formation, titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein.[10]

    • The cooperativity factor (α = Kdbinary / Kdternary) indicates whether the formation of the ternary complex is favored over the binary interactions.[10]

Surface Plasmon Resonance (SPR):

  • Objective: To measure the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation.

  • Procedure:

    • Immobilize one of the proteins (e.g., the E3 ligase) on the sensor chip.

    • Flow the PROTAC over the surface to measure binary binding kinetics.

    • To analyze the ternary interaction, flow a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase.[10]

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):

  • Objective: To detect the formation of the ternary complex in a high-throughput format.

  • Procedure:

    • Use tagged recombinant proteins (e.g., GST-tagged target protein and His-tagged E3 ligase).

    • Add the PROTAC, followed by AlphaLISA acceptor beads that bind to one tag and donor beads that bind to the other.

    • In the presence of a ternary complex, the beads are brought into proximity, generating a chemiluminescent signal that is proportional to the amount of complex formed.[9]

Mandatory Visualization

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Adds Ubiquitin tags Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Recognizes & Degrades Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow_Linker_Optimization cluster_workflow Linker Length Optimization Workflow start Design & Synthesize PROTAC Library (Varying Linker Lengths) biochemical_assays Biochemical & Biophysical Assays (Ternary Complex Formation: ITC, SPR, etc.) start->biochemical_assays cell_based_assays Cell-Based Degradation Assays (Western Blot, etc.) start->cell_based_assays data_analysis Data Analysis (Determine DC50, Dmax) biochemical_assays->data_analysis cell_based_assays->data_analysis select_optimal Select Optimal Linker Length data_analysis->select_optimal

Caption: Experimental workflow for linker length optimization.

Linker_Length_Ternary_Complex cluster_relationship Impact of Linker Length on Ternary Complex Stability Too_Short Too Short Linker Steric_Hindrance Steric Hindrance (Unstable/No Complex) Too_Short->Steric_Hindrance Optimal Optimal Linker Stable_Complex Stable & Productive Ternary Complex Optimal->Stable_Complex Too_Long Too Long Linker Inefficient_Ub Inefficient Ubiquitination (Unstable/Flexible Complex) Too_Long->Inefficient_Ub

Caption: Relationship between linker length and ternary complex stability.

References

Evaluating the In Vivo Efficacy of PROTACs Featuring an NH2-PEG6-C1-Boc Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, dictating factors such as solubility, cell permeability, and ultimately, in vivo performance. This guide provides a comparative analysis of PROTACs containing the hydrophilic hexaethylene glycol (PEG6) linker, exemplified by the well-characterized BET degrader ARV-771, against PROTACs with alternative linker chemistries.

The Role of the PEG6 Linker in PROTAC Performance

The NH2-PEG6-C1-Boc linker provides a flexible, hydrophilic spacer that can significantly influence the physicochemical properties of a PROTAC molecule. The ethylene glycol units enhance aqueous solubility, a common challenge in PROTAC development, and can improve pharmacokinetic profiles. This enhanced solubility can facilitate administration and distribution in vivo, potentially leading to greater efficacy.

Comparative In Vivo Efficacy of BET PROTACs

To illustrate the in vivo performance of a PEG6-containing PROTAC, we examine ARV-771, a potent, VHL-based pan-BET degrader. We compare its efficacy with a hypothetical, representative BET PROTAC, "Alkyl-BETi," which utilizes a more hydrophobic alkyl-based linker.

PROTACTargetE3 Ligase LigandLinker TypeIn Vitro Potency (DC50)In Vivo ModelDosing RegimenIn Vivo Efficacy
ARV-771 BRD2/3/4VHLPEG-based< 5 nM in 22Rv1 cells[1]22Rv1 Castration-Resistant Prostate Cancer (CRPC) Xenograft[2]10 mg/kg, daily subcutaneous injection[2]Significant tumor regression[2]
Alkyl-BETi (Representative) BRD4CRBNAlkyl15 nMHuman Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX)30 mg/kg, twice daily oral gavageTumor growth inhibition

Note: The data for "Alkyl-BETi" is representative of typical findings for alkyl-linker based PROTACs in preclinical models and is intended for comparative purposes.

Experimental Protocols

In Vitro BET Protein Degradation Assay (for ARV-771)
  • Cell Culture: 22Rv1 castration-resistant prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are treated with varying concentrations of ARV-771 (or vehicle control) for 16 hours.

  • Western Blotting: Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH). After washing, the membrane is incubated with a secondary antibody, and protein bands are visualized using a chemiluminescence detection system. The half-maximal degradation concentration (DC50) is calculated from the dose-response curve.[2]

In Vivo Tumor Xenograft Study (for ARV-771)
  • Animal Model: Male immunodeficient mice (e.g., NOD-scid gamma) are used.

  • Tumor Implantation: 22Rv1 cells are suspended in Matrigel and subcutaneously injected into the flank of each mouse. Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and vehicle control groups. ARV-771 is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% water) and administered daily via subcutaneous injection at a dose of 10 mg/kg.[2]

  • Efficacy Evaluation: Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors are excised, and protein levels of BET proteins and downstream markers like c-MYC can be assessed by western blot or immunohistochemistry to confirm target degradation in vivo.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BET signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.

BET_Signaling_Pathway BET BET Proteins (BRD2, BRD3, BRD4) Histones Acetylated Histones BET->Histones binds to TF Transcription Factors (e.g., c-MYC) BET->TF recruits Chromatin Chromatin Histones->Chromatin associated with Gene_Expression Oncogene Expression TF->Gene_Expression promotes Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: The BET signaling pathway in cancer.

PROTAC_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell Culture Cell Culture PROTAC Treatment PROTAC Treatment Cell Culture->PROTAC Treatment Western Blot Western Blot PROTAC Treatment->Western Blot DC50 Determination DC50 Determination Western Blot->DC50 Determination Xenograft Model Xenograft Model DC50 Determination->Xenograft Model Lead Candidate Selection Dosing Dosing Xenograft Model->Dosing Tumor Measurement Tumor Measurement Dosing->Tumor Measurement Efficacy Analysis Efficacy Analysis Tumor Measurement->Efficacy Analysis

Caption: Experimental workflow for PROTAC efficacy evaluation.

Conclusion

The inclusion of a hydrophilic PEG6 linker, as exemplified by ARV-771, can lead to PROTACs with excellent in vivo efficacy. The improved physicochemical properties conferred by the PEG linker likely contribute to better pharmacokinetics, enabling sustained target engagement and degradation in a preclinical tumor model. While alkyl linkers can also yield effective degraders, they may require more extensive optimization to overcome potential solubility and metabolic liabilities. The choice of linker is a critical design element in the development of PROTACs, and a thorough evaluation of different linker types is essential for identifying candidates with optimal in vivo performance.

References

The PROTAC Linker Dilemma: A Comparative Guide to NH2-PEG6-C1-Boc and Alkyl Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge, with the linker component playing a pivotal role in determining the ultimate efficacy of these heterobifunctional molecules. The choice of linker dictates not only the spatial orientation of the target protein and the E3 ligase but also profoundly influences the physicochemical properties of the PROTAC, such as solubility and cell permeability. This guide provides an objective comparison of two commonly employed flexible linker classes: polyethylene glycol (PEG)-based linkers, exemplified by NH2-PEG6-C1-Boc, and traditional alkyl linkers.

At a Glance: Key Differences and Their Implications

The fundamental distinction between PEG and alkyl linkers lies in their chemical composition and resulting properties. PEG linkers, composed of repeating ethylene glycol units, are hydrophilic, while alkyl linkers, consisting of hydrocarbon chains, are lipophilic. This core difference has significant downstream consequences for PROTAC performance.

FeatureThis compound (PEG Linker)Alkyl Linker
Composition Polyethylene glycol chain with a Boc-protected amine and a carboxylic acid functional group.Saturated or unsaturated hydrocarbon chain.
Solubility Generally enhances aqueous solubility of the PROTAC molecule.[1][2]Tends to decrease aqueous solubility, increasing lipophilicity.[1][2]
Permeability The relationship is complex; flexibility can aid in adopting conformations that shield polar groups to facilitate membrane passage, but high hydrophilicity can also hinder passive diffusion.[3]Generally enhances passive membrane permeability due to increased lipophilicity.[1]
Metabolic Stability Can be susceptible to oxidative metabolism.[4]Generally more stable to oxidative metabolism.[1]
Flexibility Highly flexible, which can be advantageous for ternary complex formation.[4]Also flexible, with flexibility increasing with chain length.
Synthetic Accessibility Readily available commercially and can be incorporated using standard coupling chemistries.[5]Synthetically straightforward and readily available.[5]

Performance in PROTACs: A Comparative Analysis

Table 1: Comparison of BRD4-Targeting PROTACs with PEG and Alkyl-based Linkers

PROTACE3 Ligase LigandLinker TypeTarget ProteinDC50DmaxCell Line
ARV-825 Pomalidomide (CRBN)PEGBRD4~1 nM[6]>95%[6]Burkitt's Lymphoma (BL) cells
Compound 21 Lenalidomide (CRBN)AlkylBRD4Not ReportedEffective degradationTHP-1
L134 (22a) Alkenyl oxindole (DCAF11)AlkylBRD47.36 nM[7]>98%[7]Not Specified

Note: The data presented is compiled from different studies and should be interpreted with caution as experimental conditions may vary. A direct comparison of DC50 values requires identical experimental setups.

The data suggests that both PEG and alkyl linkers can be utilized to create highly potent PROTACs. The choice of linker is highly context-dependent and must be empirically optimized for each target and E3 ligase pair.

The Underlying Science: Mechanism of Action and Experimental Evaluation

The efficacy of a PROTAC is determined by its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

To quantitatively assess the performance of PROTACs with different linkers, two key experiments are routinely performed: Western blotting to measure protein degradation and the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate cell permeability.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the extent of target protein degradation induced by a PROTAC.

Western_Blot_Workflow Western Blot Workflow cluster_workflow Experimental Steps Cell_Culture 1. Cell Culture & Plating PROTAC_Treatment 2. PROTAC Treatment (Varying Concentrations) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Protein_Transfer Immunoblotting 7. Immunoblotting (Primary & Secondary Antibodies) Protein_Transfer->Immunoblotting Detection 8. Chemiluminescent Detection Immunoblotting->Detection Data_Analysis 9. Densitometry & Data Analysis (DC50 & Dmax Calculation) Detection->Data_Analysis

Caption: Workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH). Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across a lipid membrane.

PAMPA_Workflow PAMPA Workflow cluster_workflow Experimental Steps Prepare_Plates 1. Prepare Donor and Acceptor Plates Coat_Membrane 2. Coat Donor Plate Membrane with Lipid Solution Prepare_Plates->Coat_Membrane Add_Buffer 4. Add Buffer to Acceptor Plate Prepare_Plates->Add_Buffer Add_PROTAC 3. Add PROTAC Solution to Donor Plate Coat_Membrane->Add_PROTAC Incubate 5. Incubate the Assembled Plates Add_PROTAC->Incubate Add_Buffer->Incubate Quantify 6. Quantify PROTAC Concentration in Both Plates (e.g., LC-MS/MS) Incubate->Quantify Calculate_Pe 7. Calculate Permeability Coefficient (Pe) Quantify->Calculate_Pe

Caption: Workflow for the PAMPA assay.

Methodology:

  • Preparation of Plates: A 96-well filter plate (donor plate) and an acceptor plate are used. The filter membrane of the donor plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Assay Setup: The PROTAC solution is added to the donor wells, and buffer is added to the acceptor wells. The donor plate is then placed on top of the acceptor plate.

  • Incubation: The plate assembly is incubated for a specific period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.

Conclusion and Future Directions

The choice between a PEG-based linker like this compound and an alkyl linker is a critical decision in PROTAC design that significantly impacts the molecule's overall performance. PEG linkers can enhance solubility, a common challenge for large PROTAC molecules, while alkyl linkers often improve passive permeability. The high flexibility of both linker types can be beneficial for achieving a productive ternary complex.

Ultimately, the optimal linker is target- and E3 ligase-dependent, and a systematic evaluation of various linker lengths and compositions is crucial for the development of potent and effective PROTACs. The experimental protocols outlined in this guide provide a robust framework for such evaluations. Future research focusing on direct, systematic comparisons of linker types within the same PROTAC scaffold will be invaluable for developing predictive models for rational linker design.

References

A Comparative Guide to Successful PROTACs Featuring PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The composition and length of this linker are paramount, profoundly influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.

Polyethylene glycol (PEG) linkers are among the most common motifs incorporated into PROTAC design, valued for their ability to improve solubility and provide conformational flexibility. This guide provides an objective comparison of two successful BET (Bromodomain and Extra-Terminal) protein degraders that utilize PEG linkers: MZ1 and ARV-771 . We will delve into their performance, supported by experimental data, and provide detailed methodologies for the key assays used in their evaluation.

Case Studies: MZ1 vs. ARV-771

Both MZ1 and ARV-771 target the BRD4 protein, a key epigenetic reader implicated in various cancers, but they recruit different E3 ligases and employ distinct PEG-based linkers, leading to differences in their degradation profiles and biological effects.

Performance Comparison

The following tables summarize the quantitative data for MZ1 and ARV-771, offering a clear comparison of their binding affinities, degradation efficiencies, and pharmacokinetic properties.

Table 1: Target Engagement and Degradation Efficiency

ParameterMZ1ARV-771Alternative Linker PROTAC (ARV-825)
Target Protein BRD4 (preferential)BRD2/3/4BRD4
E3 Ligase Recruited Von Hippel-Lindau (VHL)Von Hippel-Lindau (VHL)Cereblon (CRBN)
Linker Type 3-unit PEG linkerPEG-based linkerPEG-based linker
Binding Affinity (Kd, nM) BRD4 (BD1): 39BRD4 (BD2): 15BRD4(1): 9.6BRD4(2): 7.6BRD4 (BD1): 90BRD4 (BD2): 28
Degradation (DC50) ~10 nM (HeLa)8 nM (H661)< 1 nM (CRPC cell lines)< 1 nM (Burkitt's Lymphoma cells)
Max Degradation (Dmax) >90% at 100 nM (HeLa)>90%Not explicitly reported
Cellular Potency (IC50) 4.9 nM (RS4;11 cells)< 1 nM (c-MYC suppression)2-50 nM (AML cells)

Table 2: Pharmacokinetic (PK) Properties

ParameterMZ1ARV-771
Administration Not extensively reported in public literatureSubcutaneous (s.c.)
Dose (in vivo) N/A10 mg/kg
Plasma Concentration N/ASufficient to exceed c-MYC IC90 for 8-12 hours[1]
Oral Bioavailability Generally a challenge for early PROTACsLow, administered via s.c. injection
Aqueous Solubility Improved by PEG linker17.8 µM in PBS[1]

Linker Technology Comparison: PEG vs. Alternatives

The choice of linker is a critical design element in PROTAC development. While PEG linkers are widely used, other chemistries offer distinct advantages and disadvantages.

Table 3: Comparison of PROTAC Linker Types

Linker TypeAdvantagesDisadvantages
PEG Linkers - Excellent water solubility and biocompatibility.- Tunable length and flexibility, aiding ternary complex formation.- Can be metabolically less stable.- Synthesis can be more complex and costly.
Alkyl Linkers - Synthetically accessible and chemically stable.- Length can be systematically varied.- Tend to be hydrophobic, which can limit aqueous solubility and cellular uptake.- May lead to non-specific binding.
Rigid Linkers (e.g., piperazine, phenyl rings)- Can pre-organize the PROTAC into a bioactive conformation, reducing entropic penalty.- May enhance ternary complex stability and improve selectivity.- Can lead to improved pharmacokinetic properties.- Less conformational flexibility can hinder ternary complex formation if the geometry is not optimal.- Synthesis can be more challenging.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding how these PROTACs function and how they are evaluated.

Signaling Pathway Diagrams

BRD4_Signaling_Pathway MYC_mRNA MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translates to Proliferation Cell Proliferation & Survival MYC_Protein->Proliferation promotes Ac_Histones Ac_Histones BRD4 BRD4 PTEFb PTEFb RNA_Pol_II RNA_Pol_II MYC_Gene MYC_Gene

Experimental Workflow Diagrams

Western_Blot_Workflow A3 A3 B1 B1 A3->B1 B5 B5 C1 C1 B5->C1

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following protocols provide detailed methodologies for assessing PROTAC-mediated protein degradation and its effect on cell viability.

Protocol 1: Western Blotting for Protein Degradation (DC50/Dmax Determination)

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Cell Seeding: Seed appropriate cancer cell lines (e.g., HeLa for MZ1, 22Rv1 for ARV-771) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Preparation: Prepare a 10 mM stock solution of the PROTAC (e.g., MZ1, ARV-771) in DMSO. Immediately before use, perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 nM to 1000 nM. Include a DMSO-only vehicle control.

  • Treatment: Replace the medium in the wells with the PROTAC-containing medium. Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.

2. Cell Lysis and Protein Quantification:

  • Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation & Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

3. SDS-PAGE and Immunoblotting:

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4, 1:1000 dilution) and a loading control (e.g., anti-GAPDH, 1:5000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[2]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) in blocking buffer for 1 hour at room temperature.[2]

    • Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis:

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the normalized values against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

1. Cell Seeding and Treatment:

  • Seeding: Seed cells (e.g., AML cell lines for MZ1) into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.[3] Allow cells to adhere and grow for 24 hours.

  • Treatment: Treat cells with serial dilutions of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle-only control.

2. MTT Incubation and Solubilization:

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium plus 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[3][4]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C until purple formazan crystals are visible.[3][4]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[3] Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[3][5]

3. Data Acquisition and Analysis:

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4]

  • Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.

This guide provides a foundational comparison of two successful PEG-linker-based PROTACs, MZ1 and ARV-771. The data and protocols herein serve as a valuable resource for researchers aiming to design, evaluate, and understand the nuances of this promising therapeutic modality. The critical role of the linker is evident, and a systematic approach to its design and optimization is essential for developing next-generation protein degraders.

References

literature review on the impact of linker composition on PROTAC activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a paradigm shift in therapeutic intervention. Unlike traditional inhibitors, PROTACs orchestrate the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. This elegant mechanism hinges on the tripartite structure of a PROTAC: a warhead that binds the protein of interest (POI), an E3 ligase ligand, and critically, a linker that tethers the two. The linker is far from a passive spacer; its composition, length, and attachment points are pivotal determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive comparison of how linker composition impacts PROTAC activity, supported by experimental data and detailed methodologies for key assays.

Impact of Linker Composition on PROTAC Performance: A Data-Driven Comparison

The rational design of a PROTAC linker involves a multi-parameter optimization process. Key characteristics of the linker, including its length, flexibility, rigidity, and hydrophilicity, collectively influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1][2]

Linker Length

The length of the linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in a decrease in effective molarity and unproductive binding, a phenomenon sometimes referred to as the "hook effect".[2]

Table 1: Impact of Linker Length on PROTAC-mediated Degradation

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
ERα VHLPEG-based9>10,000~50MCF7
12~5,000~75
16 ~1,000 ~95
19~5,000~70
21>10,000~60
TBK1 VHLPEG-based< 12No degradation--
21 3 96
2929276
SOS1 VHLAlkyl4 (methylene units)>1,000<50KRASG12D mutant cancer cells
5 (methylene units) 15.7 100
6 (methylene units)>100~80

Data synthesized from published literature.[3][4][5]

As the data indicates, a clear "sweet spot" for linker length often emerges, underscoring the necessity of systematic evaluation. For estrogen receptor alpha (ERα), a 16-atom linker was found to be optimal for degradation.[3][6] Similarly, for SOS1, a linker with five methylene units demonstrated the most potent activity.[4]

Linker Composition: Flexibility, Rigidity, and Hydrophilicity

The chemical makeup of the linker significantly influences a PROTAC's physicochemical properties and biological activity.

  • Flexible Linkers (e.g., Alkyl, PEG): These are the most commonly used linkers due to their synthetic accessibility and ability to allow for conformational flexibility, which can be crucial for the formation of a productive ternary complex.[4] Polyethylene glycol (PEG) linkers, in particular, can enhance the hydrophilicity and solubility of the PROTAC molecule.[7] However, excessive flexibility can sometimes be detrimental.[2]

  • Rigid Linkers (e.g., containing cyclic structures): Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties.[8] For instance, incorporating a benzene component into a BRD4 degrader's linker led to π-π stacking interactions with Tyr98 of VHL, improving molecular recognition and ternary complex stability.[8]

  • Hydrophilicity vs. Hydrophobicity: The hydrophilicity of the linker, often modulated by incorporating PEG units or other polar groups, can improve aqueous solubility.[7] Conversely, more hydrophobic linkers may enhance cell permeability. The interplay between these properties is complex, and a "chameleon-like" effect has been described where a flexible linker can adopt different conformations in different environments to balance solubility and permeability.[]

Table 2: Comparison of Different Linker Types in PROTACs

Linker TypeAdvantagesDisadvantages
Alkyl Chains Synthetically accessible, chemically stable.[10]Can be hydrophobic, potentially leading to poor solubility.[10]
PEG Linkers Enhance hydrophilicity and solubility.[7]Can sometimes lead to reduced cell permeability.
Rigid Linkers Can pre-organize the PROTAC for optimal binding, potentially improving potency and selectivity.[8]Less conformational freedom, which can hinder ternary complex formation if not optimally designed.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC action and evaluation, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub transfer Recycling PROTAC Recycling TernaryComplex->Recycling PolyUb Poly-ubiquitinated POI Ubiquitination->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation Recycling->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays BindingAssay Binary Binding Assays (SPR, ITC) TernaryComplexAssay Ternary Complex Formation (SPR, ITC) BindingAssay->TernaryComplexAssay CellTreatment Cell Treatment with PROTAC TernaryComplexAssay->CellTreatment Informs Cellular Studies DegradationAssay Protein Degradation Assay (Western Blot, In-Cell Western) CellTreatment->DegradationAssay PhenotypicAssay Phenotypic Assays (e.g., Cell Viability) DegradationAssay->PhenotypicAssay

Caption: General experimental workflow for PROTAC evaluation.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of rational PROTAC design. The following are detailed protocols for key assays used to characterize PROTAC activity.

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the reduction in the levels of a target protein following treatment with a PROTAC.[1]

Materials:

  • Cultured cells expressing the protein of interest

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control for a predetermined time (e.g., 24 hours).[10]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer.[1] Scrape the cells and collect the lysate.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[2]

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.[1]

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique for studying the kinetics and affinity of binary and ternary complex formation in real-time.[11]

General Protocol:

  • Immobilization: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of an SPR sensor chip.[12]

  • Binary Interaction Analysis:

    • To measure the binding of the PROTAC to the immobilized E3 ligase, flow different concentrations of the PROTAC over the sensor surface and measure the binding response.[11]

    • Similarly, to measure the binding of the PROTAC to the target protein, the target protein can be immobilized, or a capture-based approach can be used.

  • Ternary Complex Analysis:

    • To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein (at a near-saturating concentration) over the sensor chip with the immobilized E3 ligase.[12][13]

    • The binding response will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for both binary and ternary interactions.[13]

    • The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity, meaning the binding of the second protein is enhanced in the presence of the first.[12]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (binding affinity, enthalpy, and entropy).[14]

General Protocol:

  • Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer to minimize heat of dilution effects.[15]

  • Instrument Setup: Load one of the binding partners (e.g., the target protein) into the sample cell of the ITC instrument and the other binding partner (e.g., the PROTAC) into the titration syringe.[16]

  • Titration: Perform a series of injections of the titrant into the sample cell while monitoring the heat changes.[16]

  • Ternary Complex Measurement: To measure the thermodynamics of ternary complex formation, one can titrate the third component into a pre-formed binary complex. For example, titrate the target protein into a solution containing the PROTAC and the E3 ligase.[15]

  • Data Analysis:

    • Integrate the heat peaks from each injection and plot them against the molar ratio of the reactants.

    • Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[14][16]

References

Safety Operating Guide

Essential Safety and Disposal Guide for NH2-PEG6-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant working environment. This document provides a comprehensive guide to the proper disposal procedures for NH2-PEG6-C1-Boc, a PEG-based PROTAC linker. The following information is synthesized from safety data sheets of structurally similar compounds and general laboratory safety protocols, in the absence of a specific Safety Data Sheet for this compound.

Chemical and Physical Properties

A clear understanding of the chemical's properties is the first step in safe handling and disposal.

PropertyValue
Molecular Formula C18H37NO8
Molecular Weight 395.49 g/mol
Appearance Liquid
Color Colorless to light yellow
Storage Temperature -20°C, sealed, away from moisture and light[1]

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for similar PEGylated compounds, this compound may present the following hazards. Users should handle this chemical with appropriate caution.

Potential Hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are essential to prevent eye contact.

  • Hand Protection: Wear common chemical-resistant gloves.

  • Respiratory Protection: Avoid inhaling vapor or gas. In case of insufficient ventilation, use a suitable respirator.

  • Body Protection: Standard laboratory coat.

Step-by-Step Disposal Procedure

The following procedure is a general guideline for the disposal of small quantities of this compound typically used in a research setting. Always adhere to local, state, and federal environmental regulations.

  • Neutralization/Inactivation: Due to the lack of specific inactivation protocols, direct chemical neutralization is not recommended without further investigation. The primary disposal method should focus on proper containment and waste stream management.

  • Containment of Spills: In the event of a spill, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Waste Collection:

    • Carefully collect the absorbed material and any contaminated soil or surfaces into a designated chemical waste container.

    • The container must be properly labeled with the chemical name ("this compound") and associated hazard warnings.

  • Final Disposal:

    • The sealed and labeled chemical waste container should be handed over to a licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in regular trash.[2]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and environmental considerations are met.

start Start: Unused or Waste This compound assess Assess Hazards (Harmful, Irritant) start->assess ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe spill Spill Occurs? ppe->spill absorb Absorb with Inert Material (e.g., Vermiculite, Sand) spill->absorb Yes no_spill Directly place waste chemical in labeled container spill->no_spill No collect Collect Waste in a Labeled Chemical Waste Container absorb->collect store Store waste container in a designated, secure area collect->store no_spill->collect handover Handover to Licensed Hazardous Waste Disposal Service store->handover end End: Proper Disposal Complete handover->end

Disposal Workflow for this compound

Disclaimer: This information is provided as a general guide and is based on data for similar chemical compounds. It is the user's responsibility to ensure that all actions taken are in accordance with the most current local, state, and federal regulations for hazardous waste disposal. Always consult the specific Safety Data Sheet for any chemical before use and disposal.

References

Personal protective equipment for handling NH2-PEG6-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NH2-PEG6-C1-Boc. The following procedures are designed to ensure a safe laboratory environment and proper management of the chemical from receipt to disposal.

Chemical Identifier:

  • Product Name: this compound

  • Synonyms: tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate

  • Common Use: A PEG-based PROTAC linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

Hazard Identification and Personal Protective Equipment (PPE)

While some sources suggest the compound is not classified as hazardous under specific regulations[5], other suppliers indicate potential hazards. A cautious approach is therefore essential. The toxicological properties have not been fully investigated.[5]

Summary of Potential Hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The following table outlines the recommended personal protective equipment to mitigate these risks.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Consider double gloving for extensive handling.[6]
Body Protection Laboratory coatA standard lab coat should be worn. For procedures with a higher risk of splashing, a disposable gown with a solid front is advised.[6]
Eye & Face Protection Safety gogglesChemical splash goggles should be worn at all times.[5][6] A face shield may be necessary for splash-prone procedures.[6]
Respiratory Protection NIOSH-approved RespiratorUse in a well-ventilated area. If aerosols or dust may be generated, a fit-tested N95 respirator or a powered air-purifying respirator (PAPR) is recommended.[6][7]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be conducted within a certified chemical fume hood to control airborne particles.[6]

StepProcedure
1. Receiving and Storage Upon receipt, inspect the package for damage. Store in a tightly sealed container in a dark, inert atmosphere at 2-8°C. For long-term storage, -20°C is recommended.[1][3]
2. Preparation Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.
3. Weighing and Aliquoting Conduct all weighing and transferring of the substance within a chemical fume hood. Use appropriate tools to handle the material, which may be a liquid.[1]
4. Dissolving When preparing solutions, add the compound to the solvent slowly to avoid splashing.
5. Post-Handling After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE as hazardous waste. Wash hands thoroughly with soap and water.[8]

Disposal Plan

All waste generated from handling this compound is to be considered chemical waste and disposed of according to institutional and local regulations.

Waste TypeCollection and Disposal Procedure
Solid Waste Contaminated PPE (gloves, gowns), bench paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.[6]
Liquid Waste All solutions containing this compound must be collected in a designated, sealed, and leak-proof hazardous waste container.[6]
Empty Containers Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as liquid waste. Dispose of the rinsed container according to institutional guidelines.

Experimental Workflow for Safe Handling

The following diagram illustrates the key procedural steps for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Work in Fume Hood A->B C 3. Equilibrate Chemical to Room Temp B->C D 4. Weigh/Measure This compound C->D E 5. Prepare Solution D->E F 6. Perform Experiment E->F G 7. Segregate Waste (Solid & Liquid) F->G H 8. Decontaminate Work Area G->H I 9. Doff PPE H->I J 10. Wash Hands I->J

Caption: Workflow for safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.